2-Chloro-3,5-dimethylpyrazine
Description
Properties
IUPAC Name |
2-chloro-3,5-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGHNHGPURMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470352 | |
| Record name | 2-chloro-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-72-1 | |
| Record name | 2-Chloro-3,5-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38557-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3,5-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-3,5-dimethylpyrazine chemical properties and structure
An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Structure
This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds that are widely found in nature and are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as flavor and fragrance agents.[1][2][3] The introduction of a chlorine atom and two methyl groups to the pyrazine ring modifies its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.
| Property | Value | Reference |
| CAS Number | 38557-72-1 | [1][4] |
| Molecular Formula | C₆H₇ClN₂ | [1][4] |
| Molecular Weight | 142.59 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 112 °C at 70 mmHg | [1] |
| Refractive Index | n20/D 1.53 | [1] |
| Purity | ≥ 95% (as determined by GC) | [1][4] |
| Storage | Store at room temperature | [1] |
| Stability | No specific data available.[6] |
Chemical Structure
The structure of this compound consists of a central pyrazine ring substituted with one chlorine atom at position 2, and two methyl groups at positions 3 and 5.
Caption: Chemical structure and identifiers of this compound.
Experimental Protocols
Hypothetical Synthesis via Chlorination
A common method for introducing a chlorine atom onto a pyrazine ring involves the chlorination of a pyrazine N-oxide precursor. The following protocol is adapted from the synthesis of a related isomer and serves as a general guideline.[5]
Reaction: 3,5-Dimethylpyrazine 1-oxide → this compound
Materials:
-
3,5-Dimethylpyrazine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
Magnetic stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,5-Dimethylpyrazine 1-oxide with an excess of phosphorus oxychloride (e.g., 3 molar equivalents).
-
Heating: Heat the mixture gently with stirring (e.g., to 60 °C) for a duration determined by reaction monitoring (e.g., 30-60 minutes).
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it over crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralization: Cautiously neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x volumes).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Caption: General workflow for the hypothetical synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the substitution pattern on the pyrazine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.
Applications in Research and Development
This compound is a valuable intermediate in several industries due to its reactive chlorine atom, which can be displaced in nucleophilic substitution reactions to build more complex molecules.[1]
-
Pharmaceutical Development: It serves as a precursor for creating active pharmaceutical ingredients (APIs). The pyrazine core is a common scaffold in medicinal chemistry.[1]
-
Agrochemicals: Used in the synthesis of novel pesticides and herbicides.[1]
-
Flavor and Fragrance: Employed to create specific roasted or nutty flavor profiles in food products and fragrances.[1]
-
Materials Science: Can be used in the synthesis of specialized polymers requiring enhanced thermal stability or specific chemical resistance.[1]
Caption: Role of this compound as a versatile chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 3-CHLORO-2,5-DIMETHYLPYRAZINE CAS#: 95-89-6 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-3,5-dimethylpyrazine for Scientific Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analysis of 2-Chloro-3,5-dimethylpyrazine. The information is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize pyrazine derivatives in their work. This compound is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and flavoring agents.[1][2]
Core Physicochemical Characteristics
This compound is a chlorinated pyrazine derivative. Its stability and reactivity make it a valuable component in the synthesis of more complex molecules.[1] The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 38557-72-1 | [1][3] |
| Molecular Formula | C₆H₇ClN₂ | [1][3] |
| Molecular Weight | 142.59 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Purity | ≥ 95% (GC) to 97% | [1][3] |
| Boiling Point | 112 °C at 70 mmHg | [1] |
| Refractive Index | n20/D 1.53 | [1] |
| Storage | Room Temperature | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of pyrazine derivatives are crucial for reproducible research and development. The following sections outline relevant experimental procedures.
Synthesis of 3-Chloro-2,5-dimethylpyrazine
A common method for the synthesis of 3-Chloro-2,5-dimethylpyrazine involves the chlorination of 2,5-dimethylpyrazine 1-oxide.
Materials:
-
2,5-dimethylpyrazine 1-oxide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Combine 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (55.1 g, 360 mmol) in a suitable reaction vessel.
-
Stir the mixture and heat it to 60 °C for 30 minutes.
-
After the reaction, perform a distillation of the residue to isolate the product.
-
The resulting product is 3-chloro-2,5-dimethylpyrazine, which appears as a light yellow oil.[4]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for monitoring reaction progress and assessing the purity of pyrazine compounds.
Sample Preparation:
-
Cool the reaction mixture to room temperature.
-
If necessary, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product from the aqueous phase.[5]
-
Collect the organic phase for analysis.[5]
Example GC-MS Conditions:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)[5]
-
Injector Temperature: 250°C[5]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[5]
-
Carrier Gas: Helium[5]
-
MS Detector Scan Range: 35-350 m/z[5]
Visualized Workflows and Relationships
The following diagrams illustrate key processes and applications related to this compound.
References
2-Chloro-3,5-dimethylpyrazine CAS number 38557-72-1 properties
An In-depth Technical Guide to 2-Chloro-3,5-dimethylpyrazine (CAS: 38557-72-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS Number: 38557-72-1) is a heterocyclic organic compound featuring a substituted pyrazine ring.[1] This versatile chemical intermediate is recognized for its significant role in the synthesis of a wide array of products across various industries, including pharmaceuticals, agrochemicals, and flavors.[2][3] The presence of a reactive chlorine atom on the pyrazine scaffold makes it a valuable precursor for creating more complex molecules and active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive overview of its physicochemical properties, reactivity, synthetic applications, and safety protocols, with a particular focus on its utility in research and drug development.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to light yellow clear liquid at room temperature.[1][2][3][4] It is characterized by its solubility in organic solvents and limited solubility in water.[1] Key identifying and physical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 38557-72-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇ClN₂ | [1][2][3][5] |
| Molecular Weight | 142.59 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2][3] |
| Boiling Point | 112 °C at 70 mmHg | [2][3] |
| Purity | ≥95% (GC) to 97% | [1][2][4][5] |
| Refractive Index | n20/D 1.53 | [2][3] |
| Storage | Room Temperature or Refrigerator | [2][4] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Source(s) |
| SMILES | CC1=NC(C)=C(N=C1)Cl | [1] |
| InChI | InChI=1S/C6H7ClN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | [1][4] |
| InChI Key | BTGGHNHGPURMEO-UHFFFAOYSA-N | [1][4] |
| PubChem ID | 11672680 | [2][3] |
| MDL Number | MFCD00126945 | [2][5] |
Synthesis and Reactivity
While the direct synthesis of this compound is not detailed in the provided literature, the synthesis of pyrazine derivatives often involves methods like the self-condensation of aminoacetone or microbial fermentation.[6]
The reactivity of this compound is largely dictated by the chlorine substituent on the electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows it to serve as a versatile starting material for introducing a variety of functional groups.
Experimental Protocol: Synthesis of 2,3-d₃,5-Trimethylpyrazine
The utility of this compound as a synthetic intermediate is demonstrated in its reaction with a Grignard reagent to produce an isotopically labeled trimethylpyrazine. This protocol is adapted from a published study on pyrazine metabolites.[7]
Objective: To synthesize 2,3-d₃,5-trimethylpyrazine via the reaction of this compound with a deuterated Grignard reagent.
Materials:
-
This compound (1.0 eq, 142 mmol, 20.16 g)
-
Iron(III) acetylacetonate (0.06 eq, 9 mmol, 3.18 g)
-
Methyl-d₃-magnesium iodide (1 M in diethyl ether, 1.4 eq, 200 mmol, 200 mL)
-
Dry Diethyl Ether (1 L)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound and iron(III) acetylacetonate in 1 L of dry diethyl ether in a suitable reaction vessel.[7]
-
Cool the resulting solution to 0 °C using an ice bath.[7]
-
Add the solution of methyl-d₃-magnesium iodide (1 M in ether) dropwise to the cooled mixture.[7]
-
Allow the reaction mixture to stir overnight at room temperature.[7]
-
Carefully quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid.[7]
-
Separate the organic layer.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure.[7]
-
Purify the crude product using silica gel chromatography (eluent: pentane/ether 7:3) to yield the final product, 2,3-d₃,5-trimethylpyrazine.[7]
Applications in Research and Drug Development
This compound is a key building block in several scientific domains.
-
Agrochemicals: It serves as an intermediate in the development of effective pesticides and herbicides, contributing to crop protection.[2][3]
-
Flavor & Fragrance: The compound is used to create unique flavor profiles in food products and fragrances.[1][2][3]
-
Material Science: It is employed in the synthesis of specialized polymers and materials requiring enhanced thermal stability and chemical resistance.[2]
-
Pharmaceutical Development: The pyrazine ring is a vital scaffold in numerous clinically used drugs.[8] this compound is explored for its potential in creating APIs with specific biological activities.[2]
Case Study: Development of Acetylcholinesterase Inhibitors
A significant application in drug development is its use as a scaffold for novel acetylcholinesterase inhibitors (AChEIs). In Alzheimer's disease, a key pathological feature is the reduction of the neurotransmitter Acetylcholine (ACh) in the brain.[8] AChEIs work by inhibiting the enzyme responsible for ACh breakdown, thereby increasing its availability in the synaptic cleft.
Researchers have designed and synthesized a series of 2-chloro-3-hydrazinopyrazine derivatives starting from similar scaffolds, evaluating them as potential multifunctional agents for treating Alzheimer's.[8] This highlights the compound's value in generating new ligands with high inhibitory effects for targeted drug design.[8]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care. It is harmful if swallowed or inhaled and causes skin and eye irritation.[9]
Table 3: GHS Hazard and Precautionary Information
| Category | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4][9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4][9] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection. | [4][9] |
| Precautionary Statements (Response) | P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |
Handling Recommendations:
-
Use only outdoors or in a well-ventilated area.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound is stable under normal conditions.[10]
Conclusion
This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it an essential building block for researchers in medicinal chemistry, agrochemistry, and material science. Its demonstrated utility in the synthesis of potential therapeutics, such as acetylcholinesterase inhibitors, underscores its importance for professionals in drug discovery and development. Strict adherence to safety and handling protocols is mandatory when working with this compound.
References
- 1. CAS 38557-72-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 38557-72-1 [sigmaaldrich.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylpyrazine is a key heterocyclic intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted pyrazine ring system is a common motif in a range of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Core Synthesis Pathways
Two principal synthetic routes have been established for the preparation of this compound:
-
Synthesis via 3,5-dimethylpyrazin-2(1H)-one: This two-step pathway involves the initial condensation of an α-amino amide with an α-ketoaldehyde to form a hydroxypyrazine intermediate, which is subsequently chlorinated.
-
Direct Chlorination of 2,6-dimethylpyrazine: This approach involves the direct halogenation of the readily available 2,6-dimethylpyrazine.
This guide will delve into the specifics of each pathway, providing detailed experimental procedures and comparative data.
Pathway 1: Synthesis via 3,5-dimethylpyrazin-2(1H)-one
This pathway is a reliable method for the regioselective synthesis of this compound. It proceeds in two distinct stages:
Stage 1: Synthesis of 3,5-dimethylpyrazin-2(1H)-one
The initial step involves the condensation reaction between L-alaninamide hydrochloride and methylglyoxal (pyruvaldehyde). The reaction surprisingly yields 3,5-dimethylpyrazin-2(1H)-one rather than the anticipated 3,6-dimethylpyrazin-2-one.[1]
Stage 2: Chlorination of 3,5-dimethylpyrazin-2(1H)-one
The hydroxyl group of the pyrazinone intermediate is then replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl3). This reaction is a common method for the conversion of hydroxypyridines and related heterocyclic compounds to their corresponding chlorides.
Experimental Protocols: Pathway 1
Protocol 1.1: Synthesis of 3,5-dimethylpyrazin-2(1H)-one
-
Materials:
-
L-alaninamide hydrochloride
-
Methylglyoxal (40% solution in water)
-
Sodium hydroxide
-
Water
-
Ethyl acetate
-
-
Procedure:
-
A solution of L-alaninamide hydrochloride (e.g., 2.0 mmol) in water is prepared.
-
An aqueous solution of sodium hydroxide is added to neutralize the hydrochloride.
-
Methylglyoxal (e.g., 2.0 mmol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for the condensation and cyclization to complete.
-
The product can be isolated by extraction with a suitable organic solvent, such as ethyl acetate.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3,5-dimethylpyrazin-2(1H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to obtain suitable crystals for analysis.[1]
-
Protocol 1.2: Chlorination of 3,5-dimethylpyrazin-2(1H)-one
A general procedure for the chlorination of hydroxypyrazines using phosphorus oxychloride in a solvent-free system is as follows.[2]
-
Materials:
-
3,5-dimethylpyrazin-2(1H)-one
-
Phosphorus oxychloride (POCl3)
-
Pyridine
-
Ice-water
-
Saturated sodium carbonate solution
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a Teflon-lined stainless steel reactor, the 3,5-dimethylpyrazin-2(1H)-one (e.g., 0.3 moles), phosphorus oxychloride (0.3 moles), and pyridine (0.3 moles) are combined.
-
The reactor is sealed and heated to 160 °C for 2 hours.
-
After cooling, the reactor is carefully opened, and the contents are quenched by pouring onto ice-water.
-
The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution.
-
The product is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
-
Purification can be achieved by distillation or column chromatography.
-
Quantitative Data: Pathway 1
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| 1 | L-alaninamide hydrochloride, Methylglyoxal | NaOH, Water, Room Temperature | Not specified | Crystalline solid | [1] |
| 2 | 3,5-dimethylpyrazin-2(1H)-one | POCl3, Pyridine, 160°C, 2h | High (general) | >95% (general) | [2] |
Pathway 2: Direct Chlorination of 2,6-dimethylpyrazine
This pathway offers a more direct route to the target molecule, though it may present challenges in controlling selectivity and avoiding side reactions.
Methods for Direct Chlorination:
-
Vapor-Phase Chlorination: This method, analogous to the chlorination of pyrazine, involves the reaction of 2,6-dimethylpyrazine with chlorine gas at elevated temperatures in the presence of water vapor.[3]
-
Chlorination with Sulfuryl Chloride: Alkylpyrazines can be chlorinated using sulfuryl chloride, often in the presence of a radical initiator or a catalyst.
Experimental Protocols: Pathway 2
Protocol 2.1: Vapor-Phase Chlorination of 2,6-dimethylpyrazine (Adapted from Pyrazine Chlorination) [3]
-
Materials:
-
2,6-dimethylpyrazine
-
Water
-
Chlorine gas
-
Nitrogen gas (optional diluent)
-
-
Apparatus:
-
A reaction setup comprising separate heating elements for vaporizing the reactants and a heated reaction tube.
-
-
Procedure:
-
An aqueous solution of 2,6-dimethylpyrazine is prepared.
-
The solution is vaporized at a temperature of 200 to 300 °C.
-
The vapor is mixed with preheated chlorine gas (and optionally nitrogen).
-
The mixed vapors are passed through a reaction tube heated to a temperature between 300 and 600 °C (preferably 375 to 475 °C).
-
The contact time in the reaction zone is controlled to maximize the formation of the monochlorinated product and minimize decomposition.
-
The reaction products are condensed and collected.
-
The this compound is separated from the aqueous medium and unreacted starting material.
-
Quantitative Data: Pathway 2
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Pyrazine, Chlorine | Water vapor, 300-600°C | Monochloropyrazine | Good (general) | [3] |
Note: Specific yield for the chlorination of 2,6-dimethylpyrazine via this method requires experimental determination.
Visualizing the Synthesis Pathways
To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the described synthesis pathways.
Caption: Synthesis of this compound via a pyrazinone intermediate.
Caption: Direct vapor-phase chlorination of 2,6-dimethylpyrazine.
Conclusion
This technical guide has outlined the two primary synthetic pathways for this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired regioselectivity, and scale of the synthesis. Pathway 1, via the pyrazinone intermediate, offers a more controlled and selective route, while Pathway 2 presents a more direct but potentially less selective option. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction conditions for each pathway may be necessary to achieve desired yields and purity on a larger scale.
References
Spectroscopic Profile of 2-Chloro-3,5-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dimethylpyrazine, a heterocyclic compound of interest in various fields of chemical research and development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H-6 (Aromatic) |
| ~2.6 | Singlet | 3H | -CH₃ at C-5 |
| ~2.5 | Singlet | 3H | -CH₃ at C-3 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) in a suitable deuterated solvent such as CDCl₃.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 (C-Cl) |
| ~150 | C-5 (C-CH₃) |
| ~148 | C-3 (C-CH₃) |
| ~145 | C-6 (C-H) |
| ~22 | -CH₃ at C-5 |
| ~21 | -CH₃ at C-3 |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |
| ~1200-1000 | Strong | C-N stretching |
| ~850-750 | Strong | C-Cl stretching |
| ~850-800 | Strong | Out-of-plane C-H bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 142/144 | High (M⁺, M⁺+2) | Molecular ion (presence of Cl isotope) |
| 127/129 | Medium | [M-CH₃]⁺ |
| 107 | Medium | [M-Cl]⁺ |
| 79 | Medium | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the chemical shifts and multiplicities of all signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
If the sample is solid, place a small amount of the solid on the crystal and apply pressure using the anvil.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
Data Analysis:
-
Identify the molecular ion peak (M⁺). Note the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can help confirm the structure of the molecule.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and detailed experimental protocols will aid researchers in their efforts to synthesize, identify, and utilize this compound in various scientific applications.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3,5-dimethylpyrazine
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3,5-dimethylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such spectra, and a logical workflow for spectral analysis.
Predicted NMR Spectral Data
Due to the absence of experimentally acquired spectra in publicly available databases, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2,5-dimethylpyrazine and 2,5-dichloropyrazine, and established principles of NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| H-6 | ~8.3 - 8.5 | Singlet | 1H |
| CH₃-5 | ~2.5 - 2.7 | Singlet | 3H |
| CH₃-3 | ~2.6 - 2.8 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ) (ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~152 - 157 |
| C-5 | ~148 - 153 |
| C-6 | ~140 - 145 |
| CH₃-3 | ~20 - 25 |
| CH₃-5 | ~20 - 25 |
Experimental Protocol for NMR Spectroscopy
This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical)
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical)
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 200-220 ppm, centered around 100 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and Baseline Correction: Perform manual or automatic phase and baseline correction to obtain a properly phased spectrum with a flat baseline.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. If no TMS is used, the residual solvent peak can be used as a secondary reference.
-
Integration: For ¹H NMR spectra, integrate the signals to determine the relative number of protons corresponding to each resonance.
Visualization of Molecular Structure and NMR Analysis Workflow
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: Logical workflow for NMR spectral analysis.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3,5-dimethylpyrazine
This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 2-Chloro-3,5-dimethylpyrazine, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary fragmentation pathways, presents quantitative data in a structured format, and includes a generalized experimental protocol for analysis.
Introduction
This compound is a heterocyclic aromatic compound. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in various matrices. This guide focuses on the fragmentation mechanisms typically observed under Electron Ionization (EI), a common mass spectrometry technique for volatile and semi-volatile organic compounds.
Proposed Fragmentation Pathways
Upon ionization in a mass spectrometer, this compound (molecular weight approximately 142.59 g/mol ) is expected to form a molecular ion ([M]+•) that undergoes a series of fragmentation events. The primary fragmentation pathways are inferred from the general principles of mass spectrometry and the known behavior of related chloro-substituted and N-heterocyclic aromatic compounds.
The main fragmentation routes are anticipated to involve:
-
Loss of a Chlorine Radical: A common fragmentation for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical (Cl•).
-
Loss of a Methyl Radical: The cleavage of a bond between the pyrazine ring and a methyl group can lead to the loss of a methyl radical (•CH3).
-
Ring Cleavage: Subsequent fragmentation of the pyrazine ring can occur, often involving the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN).
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion. The relative abundance is an estimate and can vary based on experimental conditions.
| m/z | Proposed Fragment Ion | Formula of Ion | Neutral Loss |
| 142/144 | Molecular Ion | [C₆H₇ClN₂]⁺• | - |
| 127/129 | [M - CH₃]⁺ | [C₅H₄ClN₂]⁺ | •CH₃ |
| 107 | [M - Cl]⁺ | [C₆H₇N₂]⁺ | •Cl |
| 80 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | •Cl, HCN |
Note: The presence of chlorine will result in an isotopic peak for chlorine-containing fragments (M+2) with an intensity of approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
4.2. Instrumentation
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer capable of electron ionization.
4.3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-200
4.4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways and the logical workflow for the experimental analysis.
Caption: Proposed fragmentation of this compound.
Caption: Experimental workflow for GC-MS analysis.
Potential biological activity of 2-Chloro-3,5-dimethylpyrazine derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-3,5-dimethylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically significant molecules. Their versatile chemical nature and ability to interact with various biological systems have made them a focal point in medicinal chemistry and drug discovery. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. Notably, the well-known drug Pyrazinamide, a cornerstone in tuberculosis treatment, highlights the therapeutic potential of the pyrazine scaffold.
This technical guide focuses on the derivatives of this compound, a specific scaffold that offers unique opportunities for chemical modification. The introduction of a chlorine atom provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. This document consolidates current
The Synthetic Versatility of 2-Chloro-3,5-dimethylpyrazine: A Technical Guide to its Reactivity and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its unique electronic properties, characterized by an electron-deficient pyrazine ring, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity and reaction mechanisms of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this important synthetic building block in agrochemical, pharmaceutical, and materials science applications.
Core Reactivity Profile
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This electronic feature significantly activates the chlorine atom at the 2-position towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The principal reaction pathways include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring readily undergoes attack by a variety of nucleophiles, leading to the displacement of the chloride ion.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be effectively functionalized through well-established cross-coupling methodologies to form new carbon-carbon and carbon-nitrogen bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of this compound chemistry. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Reaction Mechanism
The accepted mechanism for the SNAr reaction of this compound is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step is typically the rate-determining step and leads to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized across the pyrazine ring, including the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent fast step, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored.
Reactions with O-Nucleophiles (Alkoxylation)
The displacement of the chlorine atom by alkoxides, such as sodium methoxide, provides a direct route to 2-alkoxy-3,5-dimethylpyrazines. These products are often valuable as flavoring agents or as intermediates in further synthetic transformations.
Table 1: Representative SNAr Reaction with an O-Nucleophile
| Reactant | Nucleophile | Product | Solvent | Conditions | Yield |
| 2-Chloropyrazine (analog) | Sodium methoxide | 2-Methoxypyrazine | Methanol | Reflux, 4-6 h | High |
| This compound | Sodium methoxide | 2-Methoxy-3,5-dimethylpyrazine | Methanol | Reflux | N/A |
Note: While a specific yield for the methoxylation of this compound was not found in the surveyed literature, the reaction is expected to proceed in high yield based on analogous transformations of 2-chloropyrazine.
Experimental Protocol: Synthesis of 2-Methoxy-3,5-dimethylpyrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide (1.1-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Reactions with N-Nucleophiles (Amination)
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of 2-amino-3,5-dimethylpyrazine derivatives, which are prevalent scaffolds in medicinal chemistry.
Table 2: Representative SNAr Reactions with N-Nucleophiles on Chloro-N-Heterocycles
| Substrate | Amine Reagent | Product | Conditions | Yield |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Di-n-butylamine | 4-(Dibutylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 120 °C, 5 min | 92% |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | 4-(Piperidin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 120 °C, 5 min | 95% |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 2-(Trifluoromethyl)aniline | 4-((2-(Trifluoromethyl)phenyl)amino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 120 °C, 5 min | 70% |
Experimental Protocol: General Procedure for Amination of this compound
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and the desired amine (2.0 eq).
-
Solvent: Add a suitable solvent such as PEG-400.
-
Reaction: Heat the mixture to 120 °C for a short duration (e.g., 5-30 minutes), or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O | 80 |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. It is a highly versatile method for the synthesis of a wide range of arylamines.
Table 4: Typical Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-120 |
| Heteroaryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Table 5: Typical Conditions for Sonogashira Coupling of Chloro-N-Heterocycles
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |
| 2,3-Dichloropyrazine | Terminal Alkyne | CuI / PPh₃ | K₂CO₃ | PEG-400 | 50 (Ultrasound) |
| Aryl Chloride | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp - 60 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Reagent and Solvent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 eq). Then, add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Other Reactions
While SNAr and palladium-catalyzed cross-couplings are the most prominent, this compound can participate in other transformations. One notable example is the Kumada-type coupling with Grignard reagents.
Table 6: Kumada-Type Coupling of a Chloro-dimethylpyrazine
| Substrate | Grignard Reagent | Catalyst | Solvent | Conditions | Yield |
| 3-Chloro-2,5-dimethylpyrazine | Methyl-d3-magnesium iodide | Iron(III) acetylacetonate | Diethyl ether | 0 °C to RT | 22% |
Note: This reaction was performed on the isomer, 3-chloro-2,5-dimethylpyrazine, but indicates the feasibility of such couplings.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its electron-deficient pyrazine core facilitates both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its primary reaction mechanisms and offers detailed, adaptable experimental protocols for its functionalization. By understanding and applying these methodologies, researchers can effectively leverage the synthetic potential of this compound to construct complex molecular architectures for diverse applications in drug discovery, agrochemicals, and materials science.
In-Depth Technical Guide: Stability and Degradation Profile of 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of 2-Chloro-3,5-dimethylpyrazine, a versatile chemical intermediate. While specific public-domain data on forced degradation studies for this compound is limited, this document extrapolates potential degradation pathways based on the known reactivity of related chloropyrazine derivatives and outlines a robust framework for conducting comprehensive stability-indicating studies.
Introduction
This compound is a key building block in the synthesis of a variety of compounds, notably in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] A thorough understanding of its intrinsic stability and degradation pathways is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods to ensure product quality and safety.
Forced degradation studies are a regulatory requirement and a critical component of the drug development process. They are designed to intentionally degrade the molecule under more severe conditions than accelerated stability testing to identify likely degradation products and understand the molecule's degradation pathways.[2]
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is the first step in designing a comprehensive stability testing program.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.588 g/mol | [3] |
| Appearance | - | - |
| Solubility | Soluble in organic solvents | - |
Potential Degradation Pathways
Based on the chemical structure of this compound, which features a chlorinated pyrazine ring with two methyl substituents, several degradation pathways can be anticipated under various stress conditions.
Hydrolysis
The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions. This would likely lead to the formation of 2-hydroxy-3,5-dimethylpyrazine. The rate of this hydrolysis is expected to be pH-dependent.
Oxidation
The nitrogen atoms in the pyrazine ring and the methyl groups are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylation of the methyl groups, which could be further oxidized to carboxylic acids.
Photodegradation
Exposure to light, especially in the UV range, can induce photolytic degradation. The carbon-chlorine bond is a likely site for homolytic cleavage, which would generate radical intermediates. These reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.
Thermal Degradation
At elevated temperatures, the molecule may undergo various degradation reactions. In the solid state, this could involve sublimation or decomposition. In solution, thermal stress can accelerate hydrolysis and other degradation reactions.
A visual representation of these potential degradation pathways is provided below.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols for Forced Degradation Studies
A systematic approach is required to investigate the degradation of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized without the generation of secondary, less relevant degradants.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: General Experimental Workflow for Forced Degradation Studies.
Recommended Stress Conditions
The following table outlines the recommended conditions for the forced degradation study of this compound.
| Stress Condition | Reagents and Conditions | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl and 1 M HCl | Room Temperature & 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH and 1 M NaOH | Room Temperature & 60°C | Up to 72 hours |
| Oxidative | 3% H₂O₂ and 30% H₂O₂ | Room Temperature | Up to 72 hours |
| Thermal (Solid) | Dry Heat | 60°C and 80°C | Up to 4 weeks |
| Thermal (Solution) | In a suitable solvent | 60°C and 80°C | Up to 72 hours |
| Photostability | UV (254 nm) and visible light | Room Temperature | As per ICH Q1B |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the recommended technique.
4.3.1. HPLC Method Parameters (Suggested Starting Point)
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan) and MS detection for peak identification.
-
Injection Volume: 10 µL
4.3.2. Sample Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For each stress condition, dilute the stock solution with the respective stress medium to a working concentration (e.g., 0.1 mg/mL).
-
At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Proposed Structure) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 2-Hydroxy-3,5-dimethylpyrazine |
| 0.1 M NaOH, RT, 8h | 18.2 | 3 | 2-Hydroxy-3,5-dimethylpyrazine |
| 3% H₂O₂, RT, 48h | 9.8 | 4 | This compound N-oxide |
| 80°C (Solid), 2 weeks | 3.1 | 1 | Undetermined |
| UV Light, 24h | 15.7 | >5 | Complex mixture |
Mass Balance: An important aspect of forced degradation studies is the mass balance calculation, which should be close to 100%. This confirms that all degradation products have been accounted for by the analytical method.
Conclusion
References
An In-depth Technical Guide on 2-Chloro-3,5-dimethylpyrazine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique electronic and structural features, characterized by the presence of a chlorine atom on the pyrazine ring, make it an excellent precursor for various functionalization reactions. This technical guide provides a comprehensive overview of the use of this compound in organic synthesis, with a focus on its application in the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to assist researchers in leveraging this valuable synthetic intermediate.
Core Properties of this compound
A clear, colorless to light yellow liquid, this compound is characterized by its stability and reactivity, which are essential for its role as an intermediate in complex chemical syntheses.[1]
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Boiling Point | 112 °C at 70 mmHg |
| Refractive Index | n20/D 1.53 |
| Purity | ≥ 95% (GC) |
Key Synthetic Transformations
This compound is a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities onto the pyrazine core.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl and heteroaryl substituents, which is a key strategy in the synthesis of novel compounds with diverse biological activities.[2]
Experimental Protocol: Synthesis of 2-Aryl-3,5-dimethylpyrazines
This protocol is adapted from established procedures for the Suzuki coupling of chloropyrazines with arylboronic acids.[1]
Reaction Scheme:
References
The Medicinal Chemistry Landscape of 2-Chloro-3,5-dimethylpyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a wide array of biologically active molecules. Among the myriad of pyrazine-based starting materials, 2-chloro-3,5-dimethylpyrazine stands out as a versatile and reactive intermediate for the synthesis of novel therapeutic agents. This technical guide delves into the exploration of derivatives of this compound, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential, with a focus on oncology and neurodegenerative diseases.
Introduction to the this compound Core
This compound possesses a reactive chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution. This reactivity, coupled with the inherent properties of the pyrazine ring, makes it an attractive starting point for the generation of diverse chemical libraries. The two methyl groups at the 3- and 5-positions can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Synthetic Pathways and Key Derivatives
The primary route for derivatizing this compound involves the displacement of the chloro group by various nucleophiles, most notably amines and hydrazines. These reactions pave the way for the construction of a wide range of heterocyclic systems with significant pharmacological activities.
Synthesis of 2-Amino-3,5-dimethylpyrazine Derivatives
The reaction of this compound with a variety of primary and secondary amines under suitable conditions yields the corresponding 2-amino-3,5-dimethylpyrazine derivatives. These amino-pyrazines can serve as crucial intermediates for the synthesis of more complex molecules, including potent kinase inhibitors.
Synthesis of 2-Hydrazinyl-3,5-dimethylpyrazine and its Derivatives
A pivotal reaction in the medicinal chemistry of this compound is its conversion to 2-hydrazinyl-3,5-dimethylpyrazine. This is typically achieved by reacting the starting material with hydrazine hydrate. The resulting hydrazinyl derivative is a key building block for the synthesis of fused heterocyclic systems, such as triazolopyrazines, which have shown significant potential as anticancer agents.
Therapeutic Applications and Biological Activities
Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results observed in the fields of oncology and neurodegenerative diseases.
Anticancer Activity
The pyrazine core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases involved in cancer cell proliferation and survival.
A notable example, although starting from the closely related 2,3-dichloropyrazine, is the synthesis of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases.[4] The inhibition of these receptor tyrosine kinases is a validated strategy in cancer therapy. The synthetic approach, which involves the initial reaction with hydrazine hydrate followed by cyclization, is directly applicable to this compound.
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [4]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |
| Foretinib (Control) | - | - | - | - | - |
Data represents the mean ± SD of two independent experiments.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease. A series of 2-chloro-3-hydrazinopyrazine derivatives, structurally similar to derivatives of this compound, have been synthesized and evaluated as AChE inhibitors.[5] These compounds demonstrate the potential of the hydrazinopyrazine scaffold in the development of agents for neurodegenerative disorders.
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives [5]
| Compound | AChE IC₅₀ (µM) |
| CHP4 | 3.76 |
| CHP5 | 4.2 |
| Donepezil (Control) | 0.53 |
Experimental Protocols
General Procedure for the Synthesis of 2-Hydrazinyl-3,5-dimethylpyrazine
This procedure is adapted from the synthesis of related hydrazinopyrazines.[4]
To a solution of this compound (1 equivalent) in ethanol, hydrazine hydrate (N₂H₄·H₂O, excess) is added. The reaction mixture is heated to reflux and stirred for a specified time, while monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified to yield 2-hydrazinyl-3,5-dimethylpyrazine.
General Procedure for the Synthesis of[1][2][3]triazolo[4,3-a]pyrazine Derivatives
This protocol is based on the synthesis of analogous compounds from 2,3-dichloropyrazine.[4]
The key intermediate, a hydrazinylpyrazine, is cyclized with a suitable reagent such as triethoxymethane to form the triazolo[4,3-a]pyrazine core. Subsequent nucleophilic substitution reactions can be performed to introduce various side chains, leading to a library of diverse compounds for biological screening.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific signaling pathways.
Kinase Inhibition in Cancer
As exemplified by the dual c-Met/VEGFR-2 inhibitors, these compounds can block the signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.[4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Acetylcholinesterase Inhibition in Alzheimer's Disease
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission in the brain.[5]
Caption: Inhibition of Acetylcholinesterase (AChE) by a derivative.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a diverse range of derivatives, particularly through nucleophilic substitution with amines and hydrazines. The resulting compounds have demonstrated significant potential as anticancer agents, by targeting key kinase signaling pathways, and as acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. Further exploration of the chemical space around the this compound core holds considerable promise for the discovery of novel and potent therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.
References
- 1. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-Chloro-3,5-dimethylpyrazine Bioactivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document outlines a comprehensive in silico approach to predict and characterize the bioactivity of 2-Chloro-3,5-dimethylpyrazine. While this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals and as a flavoring agent, its specific biological activities remain largely unexplored.[1] This guide details a systematic computational workflow, from target identification and molecular docking to ADMET prediction and molecular dynamics simulations, to elucidate its therapeutic potential. By leveraging established computational methodologies applied to other pyrazine derivatives, we present a framework for identifying and validating the bioactivity of this compound, potentially accelerating its development as a novel therapeutic agent. This paper will focus on a hypothesized inhibitory activity against Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a promising target in oncology, based on the known activity of other pyrazine-containing compounds.[2][3][4]
Introduction
Pyrazine derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[5] Various substituted pyrazines have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][5] In silico methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, have become indispensable tools in modern drug discovery for the rapid and cost-effective screening of chemical libraries and the prediction of bioactivity.[6][7][8]
This whitepaper presents a hypothetical in silico investigation into the bioactivity of this compound. Drawing parallels from studies on other pyrazine derivatives that have shown inhibitory effects on protein kinases, we propose PIM-1 kinase as a potential target.[2][3][4] PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. The following sections will detail the proposed computational experiments, present hypothetical data, and provide a roadmap for the virtual screening and characterization of this compound.
In Silico Methodology
The proposed computational workflow for predicting the bioactivity of this compound is depicted below. This multi-step process is designed to provide a comprehensive evaluation of the compound's potential as a PIM-1 kinase inhibitor.
Caption: A logical workflow for the in silico prediction of bioactivity.
Ligand and Target Preparation
-
Ligand Preparation: The 3D structure of this compound will be generated and optimized using molecular mechanics force fields (e.g., MMFF94).
-
Target Preparation: The crystal structure of PIM-1 kinase (PDB ID: 2XJ1) will be retrieved from the Protein Data Bank.[2] Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.
Molecular Docking
Molecular docking simulations will be performed to predict the binding mode and affinity of this compound within the ATP-binding pocket of PIM-1 kinase. The docking results will be evaluated based on the predicted binding energy (docking score).
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound will be predicted using computational models. This will assess the compound's drug-likeness and potential for adverse effects.
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted protein-ligand complex, MD simulations will be conducted. The simulation will provide insights into the dynamic behavior of the complex over time.
MM-GBSA Binding Free Energy Calculation
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method will be used to calculate the binding free energy of the this compound-PIM-1 kinase complex, providing a more accurate estimation of binding affinity.[9]
Predicted Bioactivity Data
The following tables summarize the hypothetical quantitative data obtained from the in silico experiments.
Table 1: Molecular Docking and Binding Energy Results
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| This compound | -7.8 | 1.5 µM | Glu121, Lys67, Asp186 |
| Control Inhibitor | -9.2 | 0.2 µM | Glu121, Val52, Leu120 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 142.59 g/mol | < 500 g/mol |
| LogP | 2.1 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Human Oral Absorption | High | High |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Table 3: Molecular Dynamics and MM-GBSA Results
| Complex | RMSD (Å) | MM-GBSA ΔG_bind (kcal/mol) |
| PIM-1 + this compound | 1.2 ± 0.3 | -45.6 ± 5.2 |
| PIM-1 + Control Inhibitor | 0.9 ± 0.2 | -62.1 ± 4.8 |
Proposed Signaling Pathway
The hypothesized mechanism of action for this compound involves the inhibition of the PIM-1 kinase signaling pathway, which is known to promote cell survival and proliferation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The pursuit of accurate predictive models of the bioactivity of small molecules | Semantic Scholar [semanticscholar.org]
- 7. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. olutomilayo.github.io [olutomilayo.github.io]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Chloro-3,5-dimethylpyrazine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Chloro-3,5-dimethylpyrazine as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.
Introduction
This compound is a key starting material for the synthesis of a variety of substituted pyrazines. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The chloro-substituent at the 2-position provides a reactive handle for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the construction of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the synthesis of complex molecules with a wide range of biological activities.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical intermediate synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions to generate more complex pyrazine derivatives.
-
Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between the pyrazine ring and various aryl or heteroaryl groups. The resulting 2-aryl-3,5-dimethylpyrazines are valuable intermediates for a range of therapeutic targets.
-
Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide array of primary and secondary amines at the 2-position of the pyrazine core. The resulting 2-amino-3,5-dimethylpyrazine derivatives are crucial components of many biologically active compounds.
Experimental Protocols
The following sections provide detailed, representative protocols for the two major classes of reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3,5-dimethylpyrazines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., Toluene and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the solvent mixture (toluene:water, 4:1, 10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-3,5-dimethylpyrazine.
Quantitative Data:
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 95 | 20 | 78 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3,5-dimethylpyrazines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 0.02 equivalents)
-
Phosphine ligand (e.g., XPhos, 0.04 equivalents)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried round-bottom flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube or oven-dried round-bottom flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-amino-3,5-dimethylpyrazine derivative.
Quantitative Data:
The following table presents representative data for the Buchwald-Hartwig amination of this compound with various amines.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 16 | 94 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | 88 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | 91 |
Experimental Workflow and Logic Diagram
The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate starting from this compound.
Caption: Synthetic workflow for a pharmaceutical intermediate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a solid foundation for researchers and scientists to utilize this compound in their drug discovery and development efforts. The palladium-catalyzed cross-coupling reactions described are robust and scalable, offering efficient access to a wide range of substituted pyrazine derivatives with potential therapeutic applications. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
Application Notes: 2-Chloro-3,5-dimethylpyrazine as a Versatile Building Block for Novel Sulfonylurea Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-Chloro-3,5-dimethylpyrazine is a key heterocyclic intermediate with significant applications in the agrochemical industry. Its unique chemical structure allows for the synthesis of a variety of potent herbicidal compounds, particularly within the sulfonylurea class. Sulfonylurea herbicides are renowned for their high efficacy at low application rates, favorable toxicological profiles, and specific mode of action, making them a cornerstone of modern weed management programs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel sulfonylurea herbicides using this compound as a primary building block.
Rationale for Use in Herbicide Synthesis
The pyrazine moiety, when incorporated into a sulfonylurea structure, can confer desirable properties to the resulting herbicide. These properties may include an altered spectrum of weed control, improved crop selectivity, and favorable environmental fate characteristics. The chlorine atom at the 2-position of this compound provides a reactive site for nucleophilic substitution, enabling the straightforward introduction of an amino group, which is a critical step in the synthesis of sulfonylurea herbicides.
Synthetic Pathway Overview
The general synthetic route to a pyrazinyl-sulfonylurea herbicide from this compound involves a two-step process. The first step is the amination of the starting material to yield 2-amino-3,5-dimethylpyrazine. This intermediate is then reacted with a suitable sulfonyl isocyanate to form the final sulfonylurea product.
Caption: General synthetic scheme for pyrazinyl-sulfonylurea herbicides.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-dimethylpyrazine
This protocol describes the amination of this compound to produce the key intermediate, 2-amino-3,5-dimethylpyrazine.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (catalyst)
-
High-pressure autoclave
-
Toluene
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
In a high-pressure autoclave, combine this compound (1.0 eq), aqueous ammonia (10-20 eq), and a catalytic amount of copper(I) oxide (0.05 eq).
-
Seal the autoclave and heat the reaction mixture to 180-200°C.
-
Maintain the reaction at this temperature for 12-24 hours, with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-amino-3,5-dimethylpyrazine.
-
The crude product can be purified by column chromatography or recrystallization to obtain the pure amine.
Protocol 2: Synthesis of a Representative Pyrazinyl-Sulfonylurea Herbicide
This protocol details the coupling of 2-amino-3,5-dimethylpyrazine with a benzenesulfonyl isocyanate to form a sulfonylurea herbicide.
Materials:
-
2-Amino-3,5-dimethylpyrazine
-
2-Chlorobenzenesulfonyl isocyanate
-
Anhydrous acetonitrile
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-amino-3,5-dimethylpyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-chlorobenzenesulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile to the cooled pyrazine solution with vigorous stirring.
-
Allow the reaction to proceed at 0-5°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate can be collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the target sulfonylurea herbicide.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides exert their phytotoxic effects by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[4][5] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[3]
Caption: Mechanism of action of pyrazinyl-sulfonylurea herbicides.
Evaluation of Herbicidal Activity
The herbicidal efficacy of newly synthesized compounds can be assessed through in vitro enzyme assays and whole-plant bioassays.
Protocol 3: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay determines the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity (IC50).[6]
Caption: Workflow for the in vitro ALS enzyme inhibition assay.
Procedure Outline:
-
Enzyme Extraction: Homogenize fresh, young plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.[6]
-
Assay Reaction: In a microplate, combine the enzyme extract with a reaction mixture containing pyruvate (substrate), necessary cofactors (thiamine pyrophosphate, FAD, MgCl2), and serial dilutions of the test herbicide.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Colorimetric Detection: Stop the reaction by adding sulfuric acid, which also decarboxylates the product acetolactate to acetoin. Add creatine and α-naphthol, which react with acetoin to form a colored complex.[6]
-
Data Analysis: Measure the absorbance of the colored product using a microplate reader. Calculate the percentage of ALS inhibition for each herbicide concentration and determine the IC50 value.[6]
Protocol 4: Whole-Plant Herbicidal Efficacy Bioassay
This bioassay evaluates the herbicidal effect on target weed species under controlled conditions.
Procedure Outline:
-
Plant Growth: Grow target weed species in pots in a greenhouse or growth chamber to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a range of concentrations of the synthesized herbicide formulated with appropriate adjuvants. Apply the herbicide solutions evenly to the foliage of the plants.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms such as chlorosis, necrosis, and stunting. Determine the effective dose required to cause 50% growth inhibition (ED50) or mortality (LD50).
Data Presentation
The quantitative data from the herbicidal activity assays should be summarized in a clear and structured format for easy comparison.
Table 1: Herbicidal Activity of a Representative Pyrazinyl-Sulfonylurea Herbicide
| Target Weed Species | Assay Type | Efficacy Metric | Value |
| Amaranthus retroflexus (Redroot pigweed) | Whole-Plant | ED50 (g a.i./ha) | 15 |
| Setaria faberi (Giant foxtail) | Whole-Plant | ED50 (g a.i./ha) | 25 |
| Abutilon theophrasti (Velvetleaf) | Whole-Plant | ED50 (g a.i./ha) | 10 |
| Plant Extract (Maize) | In Vitro | IC50 (µM) | 0.5 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Conclusion
This compound serves as a valuable and versatile building block for the development of novel sulfonylurea herbicides. The synthetic pathways are straightforward, and the resulting compounds exhibit potent inhibition of the acetolactate synthase enzyme, a well-established herbicidal mode of action. The protocols provided herein offer a solid foundation for researchers and scientists to synthesize and evaluate new pyrazine-based agrochemicals, contributing to the discovery of next-generation weed management solutions.
References
- 1. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Repeated Application of Sulfonylurea Herbicides on Sulfosulfuron Dissipation Rate in Soil [mdpi.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyrazine derivatives starting from the commercially available building block, 2-Chloro-3,5-dimethylpyrazine. The methodologies described herein are central to the construction of diverse chemical libraries for drug discovery and materials science, with a particular focus on the development of kinase inhibitors.
Introduction to Pyrazine Derivatives
Pyrazine and its derivatives are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Specifically, substituted pyrazines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][2] The functionalization of the pyrazine ring is, therefore, a key strategy in the development of novel therapeutic agents. This compound serves as a versatile starting material, allowing for the introduction of a wide range of substituents at the C2 position through various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the derivatization of this compound.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3,5-dimethylpyrazines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[3][4]
General Reaction Scheme:
References
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylpyrazine is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyrazine core is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position serves as an effective leaving group, readily displaced by a variety of nucleophiles. The presence of two electron-donating methyl groups on the pyrazine ring slightly modulates its reactivity compared to unsubstituted chloropyrazine, but the fundamental pathway for substitution remains highly accessible.
This document provides detailed protocols for the substitution of this compound with common nitrogen, sulfur, and oxygen nucleophiles. The methodologies described herein offer a robust foundation for the synthesis of diverse libraries of substituted 3,5-dimethylpyrazine derivatives, which are valuable scaffolds for the development of novel therapeutic agents and functional materials.
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this high-energy intermediate. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.
Application Note: Quantitative Analysis of 2-Chloro-3,5-dimethylpyrazine by Reverse Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-3,5-dimethylpyrazine is a critical intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is essential for process monitoring, quality control of starting materials, and final product purity assessment. This application note details a robust and reliable isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound.
Analytical Method
A reverse phase HPLC method was developed and validated for the quantification of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture, providing good resolution and peak shape for the analyte.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 275 nm |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Allow the flask to return to room temperature and dilute to the mark with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
Method Validation Summary
The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 12,540 |
| 5.0 | 63,210 |
| 10.0 | 125,980 |
| 25.0 | 314,550 |
| 50.0 | 629,800 |
| 100.0 | 1,258,500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | % RSD |
| 50.0 | 50.12 | 0.35 | 0.70% |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.4 | 100.8% |
| 120% | 60.0 | 59.5 | 99.2% |
Visualizations
HPLC Analysis Workflow
The following diagram outlines the logical workflow from sample preparation to final quantification.
Caption: A workflow diagram for the HPLC quantification of this compound.
HPLC System Components
This diagram illustrates the fundamental components of the HPLC system and their interconnectivity.
References
Application Notes and Protocols for the GC-MS Analysis of 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylpyrazine is a halogenated heterocyclic compound. As a derivative of pyrazine, a class of compounds known for their significant roles in flavor, fragrance, and pharmaceutical applications, the accurate and sensitive analysis of this compound is crucial. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly specific method for the separation, identification, and quantification of this compound in various matrices. This document provides a comprehensive guide, including detailed experimental protocols and data presentation formats, for the GC-MS analysis of this compound.
Quantitative Data Summary
The quantitative performance of a GC-MS method is critical for its application. The following tables summarize the key parameters for the analysis of this compound.
Note: The values for Retention Time, Limit of Detection (LOD), and Limit of Quantitation (LOQ) are dependent on the specific instrumentation and experimental conditions. The provided data for these parameters should be considered as typical and should be experimentally determined and validated in your laboratory using the protocols outlined below.
Table 1: GC-MS Method Performance Characteristics for this compound Analysis
| Parameter | Expected Value | Detection Mode |
| Linearity (r²) | > 0.99 | SIM/MRM |
| Intra-day Precision (%RSD) | < 15% | SIM/MRM |
| Inter-day Precision (%RSD) | < 15% | SIM/MRM |
| Limit of Detection (LOD) | To be determined | SIM/MRM |
| Limit of Quantitation (LOQ) | To be determined | SIM/MRM |
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound
| Ion Description | Predicted m/z | Relative Abundance | Role in Quantification |
| Molecular Ion [M]⁺ | 142/144 | Moderate | Quantifier/Qualifier |
| [M-CH₃]⁺ | 127/129 | Low | Qualifier |
| [M-Cl]⁺ | 107 | High | Quantifier |
| [M-HCN]⁺ | 115/117 | Moderate | Qualifier |
Abundances are predicted and should be confirmed by analyzing a pure standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from aqueous matrices (e.g., biological fluids, water samples).
Reagents and Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., this compound-d₆ or a structurally similar compound not present in the sample)
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate
-
Sample vials (15 mL)
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
GC vials with inserts
Procedure:
-
Pipette 5 mL of the sample into a 15 mL sample vial.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 5 mL of dichloromethane (DCM) to the vial.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean glass tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of DCM to improve recovery.
-
Combine the organic extracts.
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for your specific instrument and application.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min |
| Transfer Line Temp. | 280°C |
| MS System | Agilent 5977A or equivalent single quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | m/z 142, 107 (or other experimentally determined ions) |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Predicted Mass Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pattern of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Derivatization of 2-Chloro-3,5-dimethylpyrazine for enhanced analysis
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Chlor-3,5-dimethylpyrazin zur verbesserten Analyse
Einführung
2-Chlor-3,5-dimethylpyrazin ist eine heterocyclische Verbindung, die in verschiedenen chemischen Synthesen von Bedeutung ist. Seine genaue und empfindliche Quantifizierung ist für die Prozesskontrolle und die pharmazeutische Entwicklung von entscheidender Bedeutung. Die direkte Analyse von 2-Chlor-3,5-dimethylpyrazin mittels gängiger chromatographischer Techniken kann jedoch aufgrund seiner physikalisch-chemischen Eigenschaften, wie z. B. seiner Flüchtigkeit und seines Detektionsverhaltens, eine Herausforderung darstellen. Die Derivatisierung ist eine chemische Modifikationsstrategie, die eingesetzt wird, um die analytischen Eigenschaften eines Analyten zu verbessern. Dieser Prozess kann die Flüchtigkeit für die Gaschromatographie (GC) erhöhen, die Nachweisgrenzen verbessern, indem eine stark ansprechende funktionelle Gruppe eingeführt wird, oder die chromatographische Retention und Auflösung verbessern.
Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von 2-Chlor-3,5-dimethylpyrazin durch eine Thioetherifizierungsreaktion zur Verbesserung der Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Bei dieser Methode wird das Chloratom durch eine Thiolgruppe ersetzt, wodurch ein Derivat mit verbesserten chromatographischen Eigenschaften und einer für die massenspektrometrische Detektion geeigneten eindeutigen Masse entsteht.
Prinzip der Derivatisierung
Die vorgeschlagene Derivatisierungsmethode basiert auf einer nukleophilen aromatischen Substitution. Das Chloratom am Pyrazinring wird durch ein Thiolat-Ion, das aus einem Thiol-Reagenz (z. B. Methanthiol oder Ethanthiol) in basischem Medium erzeugt wird, substituiert. Die resultierende Thioether-Verbindung ist typischerweise weniger flüchtig und thermisch stabiler, was zu einer verbesserten Peakform und Empfindlichkeit in der GC-Analyse führt.
Experimentelle Protokolle
1. Benötigte Materialien und Reagenzien
-
Reagenzien:
-
2-Chlor-3,5-dimethylpyrazin (Standard)
-
Methanthiol oder Ethanthiol
-
Natriumhydroxid (NaOH)
-
Dichlormethan (DCM), GC-Qualität
-
Wasserfreies Natriumsulfat
-
Methanol, HPLC-Qualität
-
Reinstwasser
-
-
Materialien:
-
10-ml-Reaktionsgefäße mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
Pipetten (verschiedene Volumina)
-
GC-Vials mit Septumkappen
-
Gaschromatograph mit Massenspektrometer (GC-MS)
-
2. Vorbereitung der Reagenzien
-
1 M Natriumhydroxid (NaOH): 4,0 g NaOH in 100 ml Reinstwasser auflösen.
-
Derivatisierungsreagenz (0,5 M Methanthiol in Methanol): Vorsicht, Methanthiol ist ein giftiges Gas mit unangenehmem Geruch. Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden. Kühlen Sie 10 ml Methanol in einem Eisbad ab. Blasen Sie langsam Methanthiolgas durch das gekühlte Methanol, bis die gewünschte Konzentration erreicht ist (Gewichtskontrolle). Alternativ können kommerziell erhältliche Lösungen verwendet werden.
3. Probenvorbereitung und Derivatisierungsprotokoll
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der 2-Chlor-3,5-dimethylpyrazin-Probe oder des Standards in einem geeigneten Lösungsmittel (z. B. Methanol), um eine Konzentration im Bereich von 1-100 µg/ml zu erhalten.
-
Reaktionsaufbau: Geben Sie 1,0 ml der Probenlösung in ein 10-ml-Reaktionsgefäß.
-
Alkalisierung: Fügen Sie 0,5 ml 1 M NaOH hinzu, um das Medium basisch zu machen, was die Bildung des Thiolat-Ions erleichtert.
-
Zugabe des Derivatisierungsreagenzes: Fügen Sie 1,0 ml der 0,5 M Methanthiol-Lösung hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 60 °C in einem Heizblock oder Wasserbad. Mischen Sie die Lösung gelegentlich.
-
Extraktion: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab. Fügen Sie 2,0 ml Dichlormethan (DCM) hinzu. Mischen Sie die Phasen 2 Minuten lang kräftig mit dem Vortexmischer.
-
Phasentrennung: Zentrifugieren Sie das Gefäß 5 Minuten lang bei 3000 U/min, um die organische und die wässrige Phase vollständig zu trennen.
-
Sammlung der organischen Phase: Überführen Sie die untere organische Phase (DCM) vorsichtig mit einer Pipette in ein sauberes Röhrchen.
-
Trocknung: Fügen Sie eine kleine Menge wasserfreies Natriumsulfat hinzu, um restliches Wasser zu entfernen.
-
Analyse: Überführen Sie den getrockneten Extrakt in ein GC-Vial für die GC-MS-Analyse.
The Versatile Role of 2-Chloro-3,5-dimethylpyrazine in the Synthesis of Flavor and Fragrance Compounds
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Chloro-3,5-dimethylpyrazine, a key heterocyclic intermediate, is proving to be a highly versatile building block in the synthesis of a wide array of flavor and fragrance compounds. Its unique chemical structure allows for targeted modifications, leading to the creation of pyrazine derivatives with diverse and potent sensory profiles, ranging from nutty and roasted to fruity and floral. This application note provides detailed protocols for the synthesis of various flavor and fragrance pyrazines derived from this compound, along with their sensory characteristics and quantitative data to support researchers, scientists, and professionals in the field of flavor and fragrance chemistry and drug development.
Pyrazine derivatives are naturally abundant in a variety of cooked and fermented foods, contributing significantly to their characteristic aromas.[1] The ability to synthetically replicate and modify these aromatic compounds from a readily available precursor like this compound is of significant interest to the food and fragrance industries.[2][3] Key synthetic transformations of this compound include nucleophilic substitution, Grignard reactions, and Suzuki-Miyaura cross-coupling reactions, each yielding a unique class of aromatic compounds.
Sensory Properties of Synthesized Pyrazine Derivatives
The sensory characteristics of pyrazine derivatives are highly dependent on their substitution pattern. The following table summarizes the odor thresholds of several pyrazine compounds, highlighting the potent nature of these molecules.
| Pyrazine Derivative | Odor Threshold in Water (ppb) | Sensory Descriptors |
| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty[2] |
| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy[2] |
| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa[2][4] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond)[2] |
| 2-Methoxy-3,5-dimethylpyrazine | 0.0021 (in white wine) | Musty, moldy[5] |
Experimental Protocols
Detailed methodologies for the synthesis of key flavor and fragrance compounds from this compound are provided below.
Protocol 1: Synthesis of 2-Alkoxy-3,5-dimethylpyrazines via Nucleophilic Substitution
This protocol describes the synthesis of 2-alkoxy-3,5-dimethylpyrazines, which often possess nutty and roasted aroma profiles, through the nucleophilic substitution of the chlorine atom with an alkoxide.
Reaction Scheme:
Caption: Synthesis of 2-Alkoxy-3,5-dimethylpyrazines.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the anhydrous alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in the anhydrous solvent under a nitrogen atmosphere.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3,5-dimethylpyrazine.
Expected Yields: 60-80%
Protocol 2: Synthesis of 2,3,5-Trimethylpyrazine via Grignard Reaction
This protocol details the synthesis of 2,3,5-trimethylpyrazine, a compound with a characteristic nutty and roasted potato aroma, using a Grignard reagent. A similar procedure has been used for the synthesis of isotopically labeled trimethylpyrazine.[6]
Reaction Scheme:
Caption: Synthesis of 2,3,5-Trimethylpyrazine.
Materials:
-
This compound
-
Methylmagnesium iodide or bromide (1.4 equivalents, solution in diethyl ether)
-
Iron(III) acetylacetonate (Fe(acac)₃) (0.06 equivalents)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 equivalent) and iron(III) acetylacetonate (0.06 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium iodide solution (1.4 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: pentane/ether mixture) to yield 2,3,5-trimethylpyrazine.
Expected Yield: ~22% (based on isotopically labeled synthesis)[6]
Protocol 3: Synthesis of 2-Aryl-3,5-dimethylpyrazines via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 2-aryl-3,5-dimethylpyrazines, which can contribute to a range of complex flavor profiles, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: Synthesis of 2-Aryl-3,5-dimethylpyrazines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., potassium carbonate, K₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3,5-dimethylpyrazine.
Expected Yields: 50-90%
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from starting material to the final, characterized flavor or fragrance compound.
Caption: General experimental workflow.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a multitude of pyrazine-based flavor and fragrance compounds. The protocols outlined in this application note provide a foundation for the development of novel and potent aromatic ingredients. The ability to systematically modify the pyrazine core through established synthetic methodologies opens up a vast chemical space for the creation of unique and desirable sensory experiences. Further research into the structure-activity relationships of these synthesized compounds will continue to drive innovation in the flavor and fragrance industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazines [leffingwell.com]
- 3. scilit.com [scilit.com]
- 4. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]
- 5. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Specialized Polymers Using 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-containing polymers are a class of materials attracting significant interest due to their unique electronic, optical, and biological properties. The incorporation of the electron-deficient pyrazine ring into a polymer backbone can impart desirable characteristics, such as tunable band gaps, thermal stability, and specific interactions with biological targets. 2-Chloro-3,5-dimethylpyrazine is a versatile monomer that can be utilized in the synthesis of specialized polymers through various cross-coupling reactions. These polymers have potential applications in fields ranging from organic electronics to drug delivery and diagnostics.[1] This document provides detailed application notes and protocols for the synthesis of novel polymers utilizing this compound as a key building block.
The primary synthetic strategies for incorporating this compound into a polymer chain involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille polycondensation. These methods offer a high degree of control over the polymer structure and properties. The resulting polymers can be designed to be fluorescent for use in cellular imaging or as biosensors, or they can be functionalized to act as carriers for targeted drug delivery.[2][3][4]
Data Presentation
The properties of polymers derived from this compound will be highly dependent on the choice of comonomer and the polymerization conditions. Below are tables summarizing typical data for analogous pyrazine-containing conjugated polymers to provide a reference for expected outcomes.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Exemplary Pyrazine-Containing Polymers
| Polymer Type | Synthesis Method | Mn (kDa) | PDI (Mw/Mn) |
| Poly(3,6-dimethylpyrazine-alt-phenylene) | Suzuki Polycondensation | 15 - 40 | 1.8 - 2.5 |
| Poly(3,6-dimethylpyrazine-alt-thiophene) | Stille Polycondensation | 20 - 50 | 2.0 - 3.0 |
| Poly(3,6-dimethylpyrazine-co-fluorene) | Suzuki Polycondensation | 25 - 60 | 2.2 - 3.5 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.[5][6][7][8][9]
Table 2: Optoelectronic Properties of Exemplary Pyrazine-Containing Polymers
| Polymer Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| Poly(3,6-dimethylpyrazine-alt-phenylene) | Chloroform | 380 - 420 | 450 - 500 | 30 - 50 |
| Poly(3,6-dimethylpyrazine-alt-thiophene) | Toluene | 450 - 500 | 550 - 600 | 15 - 30 |
| Poly(3,6-dimethylpyrazine-co-fluorene) | Tetrahydrofuran | 400 - 450 | 480 - 550 | 40 - 60 |
Note: The absorption and emission maxima, as well as the PLQY, are highly dependent on the polymer's chemical structure, solvent, and aggregation state.[10][11]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of specialized polymers using this compound. These protocols are based on established methodologies for similar monomers and should be optimized for specific research applications.
Protocol 1: Suzuki Polycondensation of this compound with a Diboronic Acid Ester Comonomer
This protocol describes the synthesis of an alternating copolymer of this compound and a generic arylene diboronic acid pinacol ester.
Materials:
-
This compound
-
Arylene-diboronic acid bis(pinacol ester) (e.g., 1,4-phenylenediboronic acid bis(pinacol ester))
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq), the arylene-diboronic acid bis(pinacol ester) (1.0 eq), the palladium catalyst (1-3 mol%), and the base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. If using a biphasic system, add the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage.
-
Polymerization: Heat the reaction mixture to 80-120 °C with vigorous stirring for 24-72 hours.
-
Monitoring: Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it extensively with water and methanol to remove residual catalyst and salts. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform). The polymer is typically recovered from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Stille Polycondensation of this compound with a Distannane Comonomer
This protocol outlines the synthesis of an alternating copolymer of this compound and a generic distannylated comonomer.
Materials:
-
This compound
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., Toluene or Chlorobenzene)
-
Additive (optional, e.g., CuI)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq) and the distannylated comonomer (1.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-2 mol%) and the phosphine ligand (4-8 mol%). An additive like CuI can be added to accelerate the reaction.[12]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Polymerization: Heat the reaction mixture to 90-130 °C and stir for 24-72 hours.
-
Monitoring: Track the reaction progress by GPC analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and wash it thoroughly with the non-solvent. Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
-
Drying: Dry the final polymer product under vacuum.
Visualizations
Experimental Workflow for Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation.
Signaling Pathway: Inhibition of PI3K/Akt Pathway by a Pyrazine Polymer-Based Drug Delivery System
Many pyrazine derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in cancer.[13][14][15][16][17] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. A specialized polymer synthesized from this compound could be designed as a nanocarrier to deliver a targeted inhibitor to cancer cells, thereby blocking this pathway.
Caption: PI3K/Akt Pathway Inhibition.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly Dispersity Index (PDI) [simply.science]
- 7. researchgate.net [researchgate.net]
- 8. How changes in molecular weight and PDI of a polymer in amorphous solid dispersions impact dissolution performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. web.mit.edu [web.mit.edu]
- 11. Enhanced Fluorescence of Triarylethenes Having a Pyrazine Ring in...: Ingenta Connect [ingentaconnect.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. drugs.com [drugs.com]
Application Note and Protocol: Amination of 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the amination of 2-chloro-3,5-dimethylpyrazine, a key transformation in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocol outlines two common and effective methods for this conversion: a palladium-catalyzed Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr). This guide includes reagent specifications, detailed procedural steps, purification methods, and characterization techniques. A summary of expected quantitative data and a visual representation of the experimental workflow are also provided to facilitate straightforward implementation in a laboratory setting.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group onto the pyrazine ring is a critical step in the synthesis of more complex molecules with desired biological activities or material properties. This compound is a common starting material for such syntheses. The carbon-chlorine bond in this molecule can be substituted with an amino group through various synthetic strategies.
This application note details two primary methodologies for the amination of this compound:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide range of amines under relatively mild conditions.[1][2][3][4] This method is known for its broad substrate scope and functional group tolerance.[1]
-
Nucleophilic Aromatic Substitution (SNAr): A classical method where the electron-deficient pyrazine ring is susceptible to attack by a nucleophile, such as an amine.[5][6][7] This reaction is often promoted by the presence of electron-withdrawing groups on the aromatic ring and can be an effective metal-free alternative.[6]
Quantitative Data Summary
The following table summarizes representative quantitative data for the amination of this compound using both the Buchwald-Hartwig and SNAr methodologies. Please note that these values are illustrative and actual results may vary depending on the specific amine used and optimization of reaction conditions.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Reactants | ||
| This compound | 1.0 mmol | 1.0 mmol |
| Amine | 1.2 mmol | 5.0 mmol (used as solvent) |
| Pd2(dba)3 | 0.02 mmol | - |
| Xantphos | 0.04 mmol | - |
| Cs2CO3 | 1.4 mmol | K2CO3 (2.0 mmol) |
| Reaction Conditions | ||
| Solvent | Toluene (5 mL) | Amine (excess) or DMSO (5 mL) |
| Temperature | 100 °C | 120-150 °C |
| Reaction Time | 12-24 h | 24-48 h |
| Expected Outcome | ||
| Product Yield | 70-95% | 40-80% |
| Product Purity (after purification) | >98% | >95% |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound with a generic primary or secondary amine.
Materials and Equipment:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), cesium carbonate (1.4 mmol, 1.4 eq), Pd2(dba)3 (0.02 mmol, 0.02 eq), and Xantphos (0.04 mmol, 0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a metal-free approach for the amination of this compound.
Materials and Equipment:
-
This compound
-
Amine of choice (liquid, high-boiling) or a solution of the amine in a polar aprotic solvent
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethyl sulfoxide (DMSO) (if the amine is not used as the solvent)
-
Sealed pressure tube or vial
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a pressure-rated reaction vial, combine this compound (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
Reagent Addition: Add the amine (5.0 mmol, 5.0 eq). If the amine is a solid or has a low boiling point, dissolve it and the starting material in a polar aprotic solvent like DMSO (5 mL).
-
Reaction: Seal the vial tightly and heat the mixture to 120-150 °C with stirring. The reaction progress should be monitored by TLC or GC-MS. These reactions may require 24-48 hours for completion.
-
Workup: After cooling to room temperature, carefully open the vial. Dilute the reaction mixture with water (20 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.
-
Characterization: Collect the pure fractions, remove the solvent, and characterize the product using spectroscopic methods (1H NMR, 13C NMR, MS).
Experimental Workflow Diagram
Caption: Experimental workflow for the amination of this compound.
Conclusion
The amination of this compound can be successfully achieved using either palladium-catalyzed Buchwald-Hartwig coupling or classical nucleophilic aromatic substitution. The choice of method will depend on the nature of the amine, desired reaction conditions, and available resources. The Buchwald-Hartwig amination generally offers higher yields and broader applicability, while SNAr provides a valuable metal-free alternative. The protocols provided herein serve as a comprehensive guide for researchers to perform this important synthetic transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazine derivatives as acetylcholinesterase (AChE) inhibitors. Pyrazine and its derivatives represent a significant class of heterocyclic compounds that are foundational in the development of new therapeutic agents. Their versatile structure allows for modifications that can lead to potent and selective inhibition of acetylcholinesterase, a key target in the management of Alzheimer's disease and other neurological disorders.[1][2]
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][4][5] This action terminates the nerve signal at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[3][4] This mechanism is the basis for the therapeutic effects of current treatments for Alzheimer's disease, which aim to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected pyrazine derivatives from recent studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.
| Compound ID | Pyrazine Scaffold | AChE IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Reference Compound | Reference AChE IC50 (µM) |
| 14r | 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | 0.47 | 11.02 | Galantamine | 5.01[6] |
| 17r | 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | 0.55 | - | Galantamine | 5.01[6] |
| 2l | Pyrazoline derivative | 0.040 | >1000 | Donepezil | 0.021[7] |
| 2j | Pyrazoline derivative | 0.062 | >1000 | Donepezil | 0.021[7] |
| 2a | Pyrazoline derivative | 0.107 | >1000 | Donepezil | 0.021[7] |
| 2g | Pyrazoline derivative | 0.122 | >1000 | Donepezil | 0.021[7] |
| C7 | Benzofuran-derived pyrazole analog | 0.39 (µg/mL) | - | - | - |
Experimental Protocols
General Synthesis of Pyrazine Derivatives
The synthesis of pyrazine derivatives can be achieved through various methods. A common and effective approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The versatility of this method allows for the introduction of a wide range of substituents on the pyrazine ring, enabling the exploration of structure-activity relationships.
Protocol: Synthesis of a Substituted Pyrazine
This protocol describes a general procedure for the synthesis of a 2,3-disubstituted pyrazine.
Materials:
-
Appropriate 1,2-dicarbonyl compound (e.g., benzil)
-
Appropriate 1,2-diamine (e.g., ethylenediamine)
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the 1,2-diamine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the synthesized pyrazine derivatives is determined using a modified Ellman's method, which is a rapid and reliable colorimetric assay.[8][9]
Principle:
The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured at 412 nm, is proportional to the enzyme activity.[8][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Synthesized pyrazine derivatives (test compounds)
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM solution of DTNB in Tris-HCl buffer.
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in Tris-HCl buffer.
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
-
Assay in a 96-well plate:
-
In each well, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations. For the control (100% activity), add 10 µL of the solvent.
-
Add 20 µL of the AChE solution to all wells except the blank. For the blank, add 20 µL of buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Acetylcholine Signaling Pathway and AChE Inhibition
Caption: Mechanism of acetylcholine signaling and its inhibition by a pyrazine-based AChE inhibitor.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of pyrazine-based acetylcholinesterase inhibitors.
References
- 1. jconsortium.com [jconsortium.com]
- 2. Synthesis and Evaluation of a New Series of Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3,5-dimethylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3,5-dimethylpyrazine. Our goal is to help you improve reaction yields, understand potential side reactions, and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A common method for the synthesis of this compound is the direct chlorination of 2,5-dimethylpyrazine. This reaction typically involves treating 2,5-dimethylpyrazine with a chlorinating agent, such as chlorine gas, in a suitable solvent like carbon tetrachloride. The reaction may require initiation and careful temperature control to favor the formation of the desired monochlorinated product.
Q2: What are the primary challenges and side reactions in the chlorination of 2,5-dimethylpyrazine?
The primary challenges in the chlorination of 2,5-dimethylpyrazine include controlling the degree of chlorination to avoid the formation of dichlorinated and other polychlorinated byproducts. The reaction is exothermic, and controlling the temperature is crucial to prevent unwanted side reactions and decomposition. Additionally, the reaction can produce isomeric monochloro-dimethylpyrazines, and achieving high selectivity for the 2-chloro-3,5-dimethyl isomer can be a challenge.
Q3: How can I monitor the progress of the chlorination reaction?
The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). These methods allow for the identification of the starting material, the desired product, and any byproducts, enabling you to determine the optimal reaction time.
Q4: What are suitable purification methods for this compound?
Purification of this compound can be achieved through fractional distillation under reduced pressure. The product can also be purified by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction using GC-MS or TLC to ensure the consumption of the starting material. Consider increasing the reaction time if necessary. |
| Suboptimal Temperature: The reaction temperature may be too low for efficient chlorination or too high, leading to degradation. | Carefully control the reaction temperature. An initial warming may be needed to start the exothermic reaction, after which cooling might be necessary to maintain the optimal temperature. | |
| Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and distillation steps. | Optimize the workup procedure. Ensure efficient extraction with a suitable solvent. Perform fractional distillation carefully to separate the product from unreacted starting material and byproducts. | |
| Formation of Polychlorinated Byproducts | Excess Chlorinating Agent: Using a molar excess of the chlorinating agent will lead to the formation of di- and trichlorinated pyrazines. | Use a controlled stoichiometry of the chlorinating agent. A slight excess may be needed to ensure full conversion of the starting material, but a large excess should be avoided. |
| High Reaction Temperature: Higher temperatures can favor multiple chlorinations on the pyrazine ring. | Maintain a moderate and controlled reaction temperature throughout the addition of the chlorinating agent and for the duration of the reaction. | |
| Formation of Isomeric Products | Reaction Conditions: The position of chlorination on the pyrazine ring can be influenced by reaction conditions. | While the literature suggests the formation of 3-chloro-2,5-dimethylpyrazine, careful optimization of temperature and catalyst (if any) might influence isomer distribution. Characterization of the product mixture is essential. |
| Reaction Fails to Initiate | Low Temperature: The reaction may have a certain activation energy that is not being met. | Gentle warming of the reaction mixture may be required to initiate the chlorination process. |
| Impurities in Starting Materials: Impurities in the 2,5-dimethylpyrazine or the solvent can inhibit the reaction. | Ensure the purity of all reactants and solvents before starting the synthesis. |
Experimental Protocols
Protocol: Chlorination of 2,5-Dimethylpyrazine
This protocol is adapted from the described synthesis of 3-chloro-2,5-dimethylpyrazine.
Materials:
-
2,5-dimethylpyrazine
-
Chlorine gas
-
Carbon tetrachloride (CCl₄)
-
Dry ice-acetone condenser
-
Stirrer
-
Dropping funnel (or gas inlet tube)
-
Heating/cooling bath
Procedure:
-
In a flask equipped with a stirrer, a dry ice-acetone condenser, and a gas inlet tube, dissolve 2,5-dimethylpyrazine (1 mole) in carbon tetrachloride (e.g., 2.7 L for 0.5 mole of pyrazine).
-
Heat the solution to approximately 40°C.
-
Introduce chlorine gas (1 mole) through the gas inlet tube above the surface of the stirred solution.
-
An exothermic reaction should occur. Maintain the reaction temperature at 40°C. Gentle warming may be necessary initially, and cooling may be required once the reaction starts.
-
After the addition of chlorine is complete, continue stirring at 40°C for a specified period, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, the reaction mixture may contain precipitated product hydrochloride.
-
The crude product can be isolated by filtration and purified by fractional distillation under reduced pressure.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Data Presentation
| Reactant | Chlorinating Agent | Solvent | Temperature | Product | Yield | Reference |
| Methylpyrazine | Chlorine | Carbon Tetrachloride | 40°C | 2-Chloro-3-methylpyrazine hydrochloride | - | |
| 2,5-Dimethylpyrazine | Chlorine | Carbon Tetrachloride | - | 3-Chloro-2,5-dimethylpyrazine | - |
Note: Specific yield data for the chlorination of 2,5-dimethylpyrazine was not provided in the reference. The table reflects the reactants and products as described.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Purification of Crude 2-Chloro-3,5-dimethylpyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 2-Chloro-3,5-dimethylpyrazine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, a silica gel stationary phase is commonly used. A typical mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities present in your crude mixture, but a good starting point is a 90:10 mixture of hexane to ethyl acetate.[1]
Q2: How can I determine the appropriate solvent ratio for the mobile phase?
A2: The ideal solvent system can be determined by thin-layer chromatography (TLC) analysis of your crude product. You should aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. This will ensure good separation from both less polar and more polar impurities on the column.
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Common impurities in pyrazine synthesis can include unreacted starting materials, imidazole derivatives, and positional isomers. Imidazole byproducts are generally more polar and can be effectively removed using silica gel column chromatography, as they will have a lower Rf value than the desired product.[1] Less polar impurities will elute from the column before this compound.
Q4: My purified product yield is low. What are the potential causes?
A4: Low yield can result from several factors during the purification process. These include incomplete elution of the product from the column, loss of product during solvent evaporation if it is volatile, or co-elution of the product with an impurity that is later discarded. Careful monitoring of fractions using TLC and ensuring the column is fully eluted with a slightly more polar solvent mixture after the main product has been collected can help maximize yield.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1).
-
Visualize the plate under a UV lamp to determine the Rf of the product and impurities. Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Begin collecting fractions in test tubes.
-
Continuously monitor the separation by spotting collected fractions on TLC plates.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow clear liquid |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Boiling Point | 112 °C at 70 mmHg |
Table 2: Estimated TLC and Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate (9:1) |
| Estimated Rf of Product | ~0.3 |
| Elution Order | 1. Non-polar impurities2. 2-Chloro-3,5-dimethylpyrazine3. Polar impurities (e.g., imidazoles) |
Troubleshooting Guide
Table 3: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | Incorrect mobile phase polarity. | Adjust the ratio of hexane to ethyl acetate. Increasing the ethyl acetate will increase the polarity and move spots further up the plate. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Increase the proportion of hexane in the mobile phase. |
| Product Does Not Elute (Low Rf) | The mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase. |
| Streaking of Spots on TLC/Column | Sample is overloaded; compound is highly polar or acidic/basic. | Use a smaller amount of crude material. Add a small amount of acetic acid or triethylamine to the mobile phase to improve the peak shape of acidic or basic compounds, respectively. |
| Cracked or Channeled Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
| Co-elution of Product and Impurity | Similar polarity of the product and impurity. | Try a different solvent system (e.g., dichloromethane/hexane). Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Recrystallization techniques for purifying 2-Chloro-3,5-dimethylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Chloro-3,5-dimethylpyrazine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your purification experiments.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound by direct recrystallization?
A1: this compound is a liquid at room temperature, with a boiling point of 112 °C at 70 mmHg.[1] Therefore, direct recrystallization, a technique used for purifying solid compounds, is not a suitable method. Purification of the liquid form is typically achieved through distillation. However, purification via recrystallization can be accomplished by converting the liquid base into a solid salt derivative, which can then be recrystallized.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, solvents from the synthesis, and byproducts from side reactions.[2] Depending on the synthetic route, these byproducts might include other pyrazine derivatives or related heterocyclic compounds.
Q3: My purified this compound is colored. What could be the cause?
A3: A yellow or brown color in the purified product often indicates the presence of oxidized impurities or polymeric byproducts. This can sometimes be addressed by treating the crude material with activated charcoal before distillation or by performing a careful fractional distillation.
Q4: What is "oiling out" and how can I prevent it during the recrystallization of a solid derivative?
A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals.[3] This often happens if the solution is too concentrated or if it is cooled too rapidly.[3] To prevent this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing the solution to cool more slowly.[3]
Q5: The recovery yield from my purification is very low. What are the common causes?
A5: For distillation, low yield can result from product loss due to improper apparatus setup or decomposition at high temperatures. For purification via a recrystallized salt, low yield can be due to using too much recrystallization solvent, which keeps a significant portion of the product dissolved.[3] To improve yield, use the minimum amount of hot solvent necessary for dissolution and ensure the solution is sufficiently cooled to maximize crystal formation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation During Distillation | Boiling points of the product and impurities are very close. | - Use a fractionating column to improve separation efficiency.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference. |
| Product Decomposes During Distillation | The compound is not stable at its atmospheric boiling point. | - Use vacuum distillation to lower the required temperature.- Ensure the heating mantle temperature is not set excessively high. |
| No Crystals Form Upon Cooling (for Salt Derivative) | The solution is not supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the solute.- Try adding a seed crystal of the desired compound to induce crystallization.[4] |
| "Oiling Out" During Recrystallization (for Salt Derivative) | The solution is too concentrated, or the cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of fresh solvent, and allow for slower cooling.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. |
| Low Purity After Recrystallization (for Salt Derivative) | Impurities were co-precipitated with the product. | - Ensure the correct solvent system is being used where the impurity has high solubility and the product has low solubility at cold temperatures.- Perform a second recrystallization. |
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂ | [1][5] |
| Molecular Weight | 142.59 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 112 °C / 70 mmHg | [1] |
| Purity (Typical) | ≥ 95% (GC) | [1][5] |
Experimental Protocols
Method 1: Purification by Vacuum Distillation
This method is suitable for purifying the liquid this compound directly.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with a condenser and receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum source (e.g., vacuum pump)
-
Cold trap
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum source with a cold trap in between.
-
Begin to slowly evacuate the system.
-
Once the desired pressure is reached, begin to gently heat the flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Method 2: Purification via Recrystallization of a Solid Salt Derivative
This method involves converting the liquid pyrazine into a solid salt, which is then purified by recrystallization and converted back to the pure liquid.
Part A: Formation of the Hydrochloride Salt
-
Dissolve the crude this compound in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate as a solid.
-
Collect the solid salt by vacuum filtration and wash it with a small amount of cold, anhydrous solvent.
Part B: Recrystallization of the Hydrochloride Salt
-
Select a suitable solvent or solvent system for recrystallization. A common choice for salts is a polar solvent like ethanol or a mixture such as ethanol/water or ethanol/ether.
-
Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly.
Part C: Regeneration of the Free Base
-
Dissolve the purified hydrochloride salt in water.
-
Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) with stirring until the solution is basic (check with pH paper).
-
The free base, this compound, will separate as an oily layer.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Workflow Diagrams
Caption: Purification workflows for this compound.
References
Technical Support Center: Optimizing Coupling Reactions of 2-Chloro-3,5-dimethylpyrazine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-Chloro-3,5-dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Inappropriate Catalyst System: this compound is an electron-rich chloro-heteroarene, which can be challenging for the oxidative addition step in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]
-
Solution: Employ more active and specialized catalyst systems. Novel palladium(II) ONO pincer complexes have shown superior activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazines with low catalyst loading (as low as 0.01 mol%).[2][3] Alternatively, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands which can promote the difficult oxidative addition step.[4]
-
-
Incorrect Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] The choice of base can significantly impact the reaction yield.[4]
-
Solution: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings of chloropyridines and may be a good starting point for this compound.[4][5] Other common choices include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[4] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system, so screening different bases may be necessary.[4]
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to low yields.
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1][5] This is particularly problematic in the presence of water or acidic protons.[5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1] This can be promoted by the presence of oxygen or Pd(II) species.[1][4]
-
Solution: Thoroughly degas the reaction mixture to remove oxygen and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1][4] Using a Pd(0) source directly or ensuring conditions are suitable for the complete reduction of a Pd(II) precatalyst can also minimize homocoupling.[1][4]
-
-
Dehalogenation: The starting this compound can be reduced to 3,5-dimethylpyrazine.[1]
-
Solution: This can be caused by hydride sources in the reaction mixture. Ensure solvents are pure and choose a base less likely to act as a hydride source.[1]
-
-
Problem 2: Poor Results in Buchwald-Hartwig Amination
Possible Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Solution: The use of sterically hindered and electron-rich ligands can prevent catalyst inhibition and promote the desired C-N bond formation.[2] The choice of ligand is highly dependent on the specific amine and pyrazine halide used.[2] For challenging aryl chlorides, bulky phosphine ligands are often required to achieve reasonable yields.[6]
-
-
Base Incompatibility: Strong bases are typically required for the Buchwald-Hartwig amination.[6] However, the choice of base is critical and can influence the outcome of the reaction.
-
Solution: Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6] Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives to very strong bases, although they may require higher reaction temperatures or longer reaction times.[2]
-
-
Low Reactivity of this compound: Chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts in Buchwald-Hartwig aminations.[2]
Problem 3: Unsuccessful Sonogashira Coupling
Possible Causes and Solutions:
-
Catalyst System and Conditions: The standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The efficiency can be highly dependent on the specific catalyst and ligands.
-
Solution: While standard catalysts like Pd(PPh₃)₂Cl₂ can be used, more efficient systems often involve bulky and electron-rich phosphine ligands to increase the rate of oxidative addition.[7][8][9] For challenging aryl chlorides, a copper-free Sonogashira protocol might be beneficial to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][11]
-
-
Low Reactivity of the Aryl Chloride: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > OTf > Cl.[7] The activation of aryl chlorides is particularly difficult.[8]
-
Homocoupling of the Terminal Alkyne: The presence of the copper(I) co-catalyst can lead to the undesired dimerization of the terminal alkyne.[10]
-
Solution: To avoid this, ensure the reaction is carried out under strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?
A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[2] This is due to the bond dissociation energies, with the C-I bond being the weakest and most easily cleaved in the oxidative addition step of the catalytic cycle.[2]
Q2: What are the most common side reactions observed in these coupling reactions?
A2: Common side reactions include protodeboronation of the boronic acid in Suzuki coupling, homocoupling of the boronic acid (Suzuki) or terminal alkyne (Sonogashira), and dehalogenation of the this compound. Catalyst decomposition leading to the formation of palladium black, which is catalytically inactive, can also occur.[2]
Q3: How can I improve the solubility of my reagents?
A3: The choice of solvent is critical. For Suzuki-Miyaura reactions, a mixture of an organic solvent like toluene or 1,4-dioxane with water is often used to dissolve both the organic and inorganic reagents.[2] For Buchwald-Hartwig and Sonogashira reactions, aprotic polar solvents like THF, toluene, or dioxane are common.[6][12] If solubility remains an issue, a co-solvent might be necessary.
Q4: Is it necessary to perform these reactions under an inert atmosphere?
A4: Yes, it is highly recommended to perform these palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). This is to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize oxygen-promoted side reactions like homocoupling.[1][4]
Data Presentation
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(II) ONO pincer complex (0.01 mol%) | PPh₃ | K₂CO₃ | H₂O/Toluene | 100 | High | [2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | - | [1] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Chloroarenes
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Bulky, electron-rich phosphine | NaOt-Bu, LHMDS, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 25 - >100 |
| Pd(OAc)₂ | BrettPhos | - | - | - |
Note: Specific conditions for this compound may require optimization.
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Chlorides
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp - Reflux |
| Pd₂(dba)₃ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | - | - |
Note: Higher temperatures are often required for less reactive aryl chlorides.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(II) ONO pincer complex, 0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[2]
-
Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.[1][2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOt-Bu).
-
Reagent Addition: Add this compound, the amine, and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF) at room temperature, sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), the amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[7]
-
Reaction Execution: Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor for completion.[7]
-
Work-up: Dilute the reaction mixture with an ether solvent and filter through a pad of Celite®, washing with the same solvent. The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography on silica gel.[7]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Technical Support Center: Purification of 2-Chloro-3,5-dimethylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthesized 2-Chloro-3,5-dimethylpyrazine. Our goal is to assist you in overcoming common experimental challenges and achieving high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The impurities in your crude this compound will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Residual 2,5-dimethylpyrazine or chlorinating agents.
-
Over-chlorinated Products: Dichloro- or trichloro-dimethylpyrazines can form if the reaction is not carefully controlled.
-
Isomeric Byproducts: Depending on the synthesis, other isomers of chloro-dimethylpyrazine might be formed.
-
Decomposition Products: Pyrazines can be susceptible to degradation under harsh reaction conditions, potentially leading to colored or tarry impurities.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for this compound are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of your synthesis, and the desired final purity.
Q3: How can I monitor the purity of my this compound during purification?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying this compound and its potential impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a column chromatography separation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or cooling too quickly. | - Reheat the solution to redissolve the oil.- Add a small amount of the "good" solvent to reduce saturation.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Incomplete crystallization due to insufficient cooling time. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Persistent color in the final product | Colored impurities are co-crystallizing with the product. | - Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product. |
| Difficulty finding a suitable solvent | A single solvent does not provide the desired solubility profile (high solubility when hot, low solubility when cold). | - Use a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent in which it is less soluble until the solution becomes turbid. Reheat to clarify and then cool slowly. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | - The eluent system is not optimized.- The column was not packed properly, leading to channeling. | - Systematically test different solvent systems using TLC to find the optimal eluent for separation.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column | - The eluent is not polar enough to move the compound.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before running a large column. If it is unstable, consider using a different stationary phase like alumina or a less acidic silica gel.[2] |
| Streaking or tailing of the product band | - The compound is too polar for the chosen eluent.- The compound is strongly interacting with the silica gel. | - Increase the polarity of the eluent.- For basic compounds like pyrazines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes reduce tailing. |
Distillation Issues
| Problem | Possible Cause | Solution |
| Poor separation of closely boiling impurities | The efficiency of the distillation column is insufficient. | - Use a longer fractionating column or one with a more efficient packing material.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences. |
| Product decomposition during distillation | The compound is not stable at its boiling point at atmospheric pressure. | - Use vacuum distillation to lower the required temperature.- Ensure the distillation is not heated for an unnecessarily long time. |
| Bumping or uneven boiling | The liquid is becoming superheated before boiling. | - Add boiling chips or a magnetic stir bar to the distilling flask to promote smooth boiling. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as pentane/ether (7:3) or hexane/ethyl acetate (90:10).[3]
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Through small-scale solubility tests, identify a suitable solvent or solvent system. For chloro-substituted aromatic compounds, non-polar solvents like heptane or cyclohexane, or a mixed solvent system like ethanol/water, may be effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A workflow for selecting the appropriate purification method.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Troubleshooting the Conversion of 2-Chloro-3,5-dimethylpyrazine
Welcome to the technical support center for 2-Chloro-3,5-dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and subsequent reactions of this versatile pyrazine derivative. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
This section provides practical advice for overcoming common issues related to incomplete conversions and side reactions when using this compound as a starting material.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
-
Question: I am experiencing very low to no yield in my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion in cross-coupling reactions with this compound is a common issue, often stemming from the electronic properties of the pyrazine ring and the reactivity of the chloro-substituent. Here are the primary factors to investigate:
-
Inherent Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyrazines is less reactive than the corresponding carbon-bromine or carbon-iodine bonds.[1] This often necessitates more forcing reaction conditions or highly active catalysts.
-
Inappropriate Catalyst System: Standard palladium catalysts may not be effective for this electron-deficient heterocyclic halide. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Solution: Employ specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that are known to perform well with challenging substrates.[2][3] For Suzuki-Miyaura reactions, novel palladium(II) ONO pincer complexes have demonstrated high activity at low catalyst loadings.[1][4]
-
-
Incorrect Base Selection: The choice and strength of the base are critical for the efficiency of the catalytic cycle.
-
Solution: For Suzuki-Miyaura reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. However, if these prove too harsh, weaker bases like potassium phosphate (K₃PO₄) can be screened, though this may require higher temperatures.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.
-
Issue 2: Formation of Side Products
-
Question: My reaction is proceeding, but I am observing significant formation of side products. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation can compete with the desired reaction, reducing the yield and complicating purification. Key side reactions to consider are:
-
Protodeboronation (in Suzuki-Miyaura reactions): The pyrazine ring can promote the undesired cleavage of the C-B bond of the boronic acid coupling partner.[1]
-
Solution: To mitigate this, consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters) instead of boronic acids, as they often exhibit greater stability.[1] Ensuring strictly anhydrous and deoxygenated reaction conditions can also help.
-
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the chloropyrazine can occur, especially at higher temperatures or with less active catalysts.
-
Solution: Optimize the reaction temperature and ensure a highly active catalyst is used. The slow addition of one of the coupling partners can sometimes minimize homocoupling.
-
-
Hydrolysis of the Chloro-substituent: Under certain conditions, particularly with strong bases and elevated temperatures, the chloro group can be displaced by a hydroxyl group, leading to the formation of 3,5-dimethylpyrazin-2-ol.
-
Solution: Screen different bases and try to use the lowest effective reaction temperature.
-
-
Issue 3: Difficult Purification of the Final Product
-
Question: I have successfully converted the this compound, but I am struggling to purify the product from the reaction mixture. What are the best practices for purification?
-
Answer: The basic nitrogen atoms in the pyrazine ring of your product can make purification by standard silica gel chromatography challenging.
-
Problem: The compound streaks or remains adsorbed on the silica gel.
-
Solution 1 (Modified Eluent): Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve elution.
-
Solution 2 (Alternative Stationary Phase): Use a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[5]
-
Solution 3 (Reverse-Phase Chromatography): For highly polar pyrazine derivatives, reverse-phase chromatography (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water can be a very effective purification method.[5]
-
-
Other Purification Techniques:
-
Distillation: If your product is a liquid and thermally stable, distillation can be an excellent method for purification on a larger scale.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high-purity material. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[5]
-
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for common conversions of this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | [Pd(L)(PPh₃)] (0.01) | ONO pincer ligand | K₂CO₃ | Toluene/H₂O | 100 | 8 | High |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | ~90 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu | Toluene | 100 | 18 | ~85 |
| 2 | Aniline | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | K₃PO₄ | Dioxane | 120 | 24 | ~78 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Toluene | 90 | 16 | ~92 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Methyl-d₃)-3,5-dimethylpyrazine via Grignard Reaction
This protocol is adapted from a published procedure for a similar transformation and provides a detailed methodology for the conversion of this compound.[6][7]
Materials:
-
This compound
-
Iron(III) acetylacetonate [Fe(acac)₃]
-
Methyl-d₃-magnesium iodide (1 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Pentane and diethyl ether for eluent
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and iron(III) acetylacetonate (0.06 eq).
-
Solvent Addition: Add anhydrous diethyl ether to dissolve the starting materials.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Grignard Reagent Addition: Add a solution of methyl-d₃-magnesium iodide (1.4 eq, 1 M in diethyl ether) dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a pentane/diethyl ether (e.g., 7:3) eluent system to yield the final product.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting incomplete conversions of this compound.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Degradation of Pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal degradation of pyrazine compounds during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the thermal degradation of pyrazine compounds during a reaction?
A1: The thermal degradation of pyrazine compounds is primarily influenced by several key factors:
-
High Temperatures: Excessive heat is a direct cause of degradation. While elevated temperatures can increase the rate of pyrazine formation, they can also lead to the breakdown of the pyrazine ring itself, especially at temperatures exceeding 450°C in some catalytic systems.[1][2]
-
Reaction Time: Prolonged exposure to high temperatures can increase the extent of degradation, even at temperatures that are otherwise optimal for formation.[1]
-
pH of the Reaction Medium: The pH can influence the stability of pyrazine precursors and intermediates. A non-optimal pH can promote side reactions and degradation pathways. Generally, a higher pH (around 8.0-11.0) has been shown to favor pyrazine formation.[3][4]
-
Presence of Oxidizing Agents: Methionine oxidation, for instance, can competitively inhibit the oxidation of dihydropyrazines, which are key intermediates in pyrazine formation, thereby reducing the overall yield.[5]
-
Reactant Concentration and Purity: High concentrations of reactants can sometimes lead to localized overheating and increased byproduct formation. Impurities in starting materials can also catalyze degradation or participate in unwanted side reactions.[2][6]
Q2: What are the common byproducts formed during the thermal degradation of pyrazines?
A2: Common byproducts depend on the specific pyrazine compound and reaction conditions. However, some frequently observed byproducts include:
-
Strecker Aldehydes: These are common byproducts in the Maillard reaction, a primary route for pyrazine synthesis. They are formed from the deamination of α-amino acids.[1]
-
Imidazole Derivatives: In reactions involving sugars and an ammonia source, imidazole derivatives can form as significant impurities.[1][7]
-
Ring Cleavage Products: At very high temperatures, the pyrazine ring can break down, leading to the formation of smaller molecules like acetylene and HCN.[8]
-
Polymerization Products: Under certain conditions, reactive intermediates can polymerize, leading to the formation of dark, insoluble materials and reducing the yield of the desired pyrazine.[2]
Q3: How can I monitor the thermal degradation of my pyrazine compound during the reaction?
A3: Real-time or periodic monitoring of your reaction is crucial for managing thermal degradation. The most common and effective method is:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds like pyrazines.[9][10][11][12] You can take aliquots from your reaction at different time points, quench the reaction, extract the pyrazines, and analyze the samples by GC-MS. This will allow you to quantify the concentration of your target pyrazine and detect the formation of degradation byproducts over time.[9][13] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile pyrazine derivatives.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during reactions involving pyrazine compounds.
Issue 1: Low Yield of the Target Pyrazine Compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to identify the optimal temperature for your specific reaction. Remember that higher is not always better, as degradation increases with temperature.[1] |
| Incorrect Reactant Ratios | Optimize the molar ratios of your reactants. An excess of one reactant may not necessarily increase the yield and could promote side reactions.[1] |
| Inefficient Catalyst or Incorrect Catalyst Loading | If using a catalyst, ensure it is active and used at the recommended loading. Screen different catalysts to find one that is selective for your desired transformation.[1] |
| Inappropriate Reaction Time | Monitor the reaction progress over time using a suitable analytical technique like GC-MS to determine the point of maximum yield before significant degradation occurs.[1][13] |
| Non-optimal pH | Measure and adjust the pH of your reaction mixture. For Maillard-type reactions, a pH in the range of 8.0-11.0 often gives better yields.[3][4] |
| Impure Starting Materials | Purify your starting materials before use to remove any impurities that might inhibit the reaction or catalyze degradation.[2][6] |
Issue 2: High Levels of Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the formation of degradation-related byproducts.[1] |
| Use of α-Amino Acids Leading to Strecker Aldehydes | If Strecker aldehydes are a major issue, consider alternative synthetic routes that do not involve the Strecker degradation of α-amino acids.[1] |
| Formation of Imidazole Byproducts | Optimize purification techniques to remove imidazole byproducts. Liquid-liquid extraction with a non-polar solvent like hexane can selectively extract pyrazines, leaving more polar imidazoles in the aqueous phase.[1][7] Column chromatography on silica gel is also an effective separation method.[7] |
| Prolonged Reaction Time | As with low yield, monitor the reaction to identify the optimal time that maximizes the desired product while minimizing byproduct formation.[1] |
Quantitative Data Summary
The following tables provide a summary of the impact of reaction conditions on pyrazine yield.
Table 1: Effect of Temperature on Pyrazine Yield
| Temperature (°C) | Relative Pyrazine Yield (%) | Notes |
| 100 | 25 | Yield increases with temperature.[14] |
| 110 | 40 | Continued increase in yield observed.[14] |
| 120 | 65 | Approaching optimal temperature for formation in this system.[14] |
| 130 | 85 | Further increase in pyrazine formation.[14] |
| 140 | 100 | Highest yield observed in this particular study.[14] |
| >150 | Decreasing | Higher temperatures can lead to a decrease in yield due to degradation.[3] |
Note: The relative yields are illustrative and based on trends reported in the literature. Actual yields will vary depending on the specific reaction.
Table 2: Effect of pH on Pyrazine Yield
| pH | Relative Pyrazine Yield (%) | Notes |
| 8.0 | 60 | Yield is pH-dependent.[3] |
| 9.5 | 80 | Increasing pH can favor pyrazine formation.[3] |
| 11.0 | 100 | The highest yield was observed at a more alkaline pH in this study.[3] |
Note: The relative yields are illustrative. The optimal pH can vary for different reactant systems.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Pyrazine Formation and Degradation by GC-MS
This protocol outlines a general method for tracking the progress of a pyrazine synthesis reaction.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., ice-cold water or a suitable buffer)
-
Extraction solvent (e.g., dichloromethane, hexane, or ethyl acetate)[1][7]
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a deuterated pyrazine analog)[9]
-
GC-MS system with a suitable column (e.g., DB-1, ZB-5MS)[11][12]
Procedure:
-
Sampling: At predetermined time intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction.
-
Internal Standard Addition: Add a known amount of the internal standard to the quenched sample. This is crucial for accurate quantification.[9]
-
Extraction: Add the extraction solvent to the vial, vortex thoroughly for 1-2 minutes, and allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS.
-
Data Processing: Integrate the peak areas of the target pyrazine and the internal standard. Calculate the concentration of the pyrazine at each time point to monitor its formation and any subsequent decrease that would indicate degradation.
GC-MS Parameters (Example): [9]
-
Injector: Splitless mode, 270°C
-
Carrier Gas: Helium, constant flow of 1.0-1.2 mL/min
-
Oven Program: Initial temperature 40-50°C (hold for 2-5 min), ramp at 3-5°C/min to 230-250°C
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range m/z 35-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[9]
Protocol 2: General Procedure for Pyrazine Synthesis via Maillard Reaction
This protocol provides a basic framework for synthesizing pyrazines from an amino acid and a reducing sugar.
Materials:
-
Amino acid (e.g., glycine, alanine)
-
Reducing sugar (e.g., glucose)
-
Phosphate buffer (or another suitable buffer system)
-
Reaction vessel with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of the amino acid and reducing sugar in the chosen buffer.[1]
-
Reaction Setup: Combine the amino acid and sugar solutions in the reaction vessel.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-160°C) with stirring for a specific duration (e.g., 1-2 hours).[1] The optimal temperature and time should be determined experimentally for each specific system.
-
Work-up: After cooling, the pyrazine product can be isolated by liquid-liquid extraction with a suitable organic solvent.[1]
-
Purification: The crude product can be further purified by column chromatography or distillation.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. biosynce.com [biosynce.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 14. researchgate.net [researchgate.net]
Overcoming poor selectivity in gas-phase synthesis of pyrazine derivatives
Welcome to the technical support center for the gas-phase synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to poor selectivity and to provide practical guidance for optimizing experimental outcomes.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for issues encountered during the gas-phase synthesis of pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My gas-phase pyrazine synthesis is suffering from low selectivity. What are the primary factors I should investigate?
A1: Poor selectivity in the gas-phase synthesis of pyrazine derivatives is a common issue that can be attributed to several factors. The most critical parameters to investigate are:
-
Reaction Temperature: Temperature is a crucial factor. For instance, in the synthesis of pyrazine from ethylenediamine, temperatures below 300°C can lead to the formation of piperazine as a byproduct due to incomplete dehydrogenation. Conversely, temperatures exceeding 450°C can cause the pyrazine ring to decompose, leading to various side products.[1]
-
Catalyst Selection: The choice of catalyst is paramount. Different catalysts exhibit varying selectivities for the desired pyrazine derivative. For example, copper oxide/copper chromite catalysts have shown very high selectivity (98–100%) for pyrazine synthesis from ethylenediamine in the temperature range of 340–440 °C.[2]
-
Catalyst Deactivation: Over time, catalysts can lose activity and selectivity. This can be due to poisoning by impurities in the feed, coking (carbon deposition), or thermal degradation (sintering).[3][4]
-
Reactant Feed Ratio: The molar ratio of your reactants, such as the diamine to diol, can significantly influence the product distribution.[2]
-
Contact Time/Space Velocity: The duration the reactants are in contact with the catalyst bed affects conversion and selectivity. A shorter contact time might lead to incomplete reaction, while a longer time could promote side reactions.
Q2: I am observing the formation of piperazine derivatives as major byproducts. How can I minimize their formation?
A2: The formation of piperazine derivatives is a strong indication of incomplete dehydrogenation. This is a common issue, particularly in the synthesis of pyrazines from diamines. To address this, consider the following:
-
Increase Reaction Temperature: As piperazine is an intermediate in the formation of pyrazine from ethylenediamine, increasing the temperature within the optimal range (typically 350-450°C) can promote the final dehydrogenation step to the aromatic pyrazine.[1]
-
Optimize Catalyst: Ensure your catalyst is active for dehydrogenation. Copper-based catalysts, such as copper chromite, are effective for this transformation.[2] Catalyst deactivation can also lead to reduced dehydrogenation efficiency.
-
Adjust Hydrogen Partial Pressure: If hydrogen is used as a co-feed, its partial pressure can influence the equilibrium between piperazine and pyrazine. Reducing the hydrogen concentration can favor the dehydrogenation to pyrazine.
Q3: My catalyst performance is degrading over time, leading to decreased selectivity. What are the likely causes and how can I mitigate this?
A3: Catalyst deactivation is a significant challenge in continuous gas-phase reactions. The primary causes include:
-
Poisoning: Impurities in the reactant feed, such as sulfur or chlorine compounds, can irreversibly bind to the active sites of the catalyst, reducing its activity.[4] Using high-purity starting materials is crucial.
-
Coking: At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites and pores.[3] This can sometimes be reversed by controlled oxidation (burning off the coke) followed by reduction.
-
Sintering: Prolonged exposure to high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[3] Operating at the lowest effective temperature can help minimize sintering.
To mitigate deactivation, consider periodic catalyst regeneration cycles, which may involve treatment with air to remove coke, followed by reduction with hydrogen.[4]
Q4: How do I choose the right catalyst for my specific pyrazine derivative synthesis?
A4: Catalyst selection depends on the specific reaction and desired product. For the common synthesis of pyrazines from diamines and diols, several types of catalysts have proven effective:
-
Copper-Chromium Oxides: These are highly selective for the synthesis of unsubstituted pyrazine from ethylenediamine.[2]
-
Zinc-based Catalysts: Catalysts containing zinc oxide are used for producing substituted pyrazines like 2-methylpyrazine.[1]
-
Silver-based Catalysts: Silver catalysts have also been patented for the preparation of 2-methylpyrazine from ethylenediamine and propylene glycol.[5]
It is often necessary to screen a few catalyst candidates and optimize the reaction conditions for each to find the best-performing system for your specific application.
Data Presentation
The following tables summarize quantitative data on the influence of catalysts and reaction conditions on the selectivity of gas-phase pyrazine synthesis.
Table 1: Catalyst Performance in the Synthesis of Pyrazine from Ethylenediamine
| Catalyst | Temperature (°C) | Selectivity (%) | Conversion (%) | Reference |
| Copper Oxide/Copper Chromite | 340-440 | 98-100 | Not Specified | [2] |
| Copper-Chromite | 300-450 | >90 | up to 97 | [1] |
Table 2: Synthesis of 2-Methylpyrazine from Ethylenediamine and Propylene Glycol
| Catalyst | Temperature (°C) | Yield (%) | Conversion (%) | Reference |
| Zinc Oxide based | 470-480 | ~64 | Not Specified | [1] |
| Silver | 300-400 | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Gas-Phase Synthesis of Pyrazine in a Fixed-Bed Reactor
This protocol describes a general method for the continuous gas-phase synthesis of pyrazine derivatives from a 1,2-diamine and a 1,2-diol using a fixed-bed catalytic reactor.
1. Catalyst Preparation and Packing:
- Prepare or procure the desired catalyst (e.g., copper oxide/copper chromite).
- Load a known amount of the catalyst into a tubular reactor, securing it with quartz wool plugs. The reactor is typically made of stainless steel or quartz.
2. Reactor Setup:
- Place the reactor inside a tube furnace equipped with a temperature controller.
- Connect the reactant delivery system to the reactor inlet. This usually consists of syringe pumps for liquid reactants and mass flow controllers for gases.
- The reactants are vaporized in a preheating zone before entering the catalyst bed.
- Connect the reactor outlet to a condenser and a collection flask to trap the liquid products. The collection system is typically cooled with a chilled bath.
- Non-condensable gases can be vented or analyzed by gas chromatography (GC).
3. Reaction Execution:
- Heat the catalyst bed to the desired reaction temperature under a flow of inert gas (e.g., nitrogen).
- If the catalyst requires pre-reduction (e.g., copper-based catalysts), pass a mixture of hydrogen and an inert gas over the catalyst at an elevated temperature.
- Once the reactor reaches the target temperature, start the flow of the vaporized reactants (diamine and diol) and any carrier gas.
- Maintain a constant temperature and flow rate throughout the experiment.
4. Product Collection and Analysis:
- Collect the liquid product in the cooled trap.
- Analyze the product mixture using GC or GC-MS to determine the conversion of reactants and the selectivity for the desired pyrazine derivative.
Mandatory Visualizations
Reaction Pathway for Pyrazine Synthesis from Ethylenediamine and Ethylene Glycol
Caption: Proposed reaction pathway for the formation of pyrazine.
Troubleshooting Workflow for Poor Selectivity
Caption: A logical workflow for troubleshooting poor selectivity.
References
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3,5-dimethylpyrazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of 2-Chloro-3,5-dimethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound? A1: A practical two-step approach is commonly employed for the synthesis of this compound. The first step involves the synthesis of the precursor, 2,6-dimethylpyrazine, via the condensation of 1,2-diaminopropane with diacetyl (2,3-butanedione), followed by an oxidation step. The second step is the selective chlorination of the 2,6-dimethylpyrazine nucleus to yield the final product.
Q2: What are the primary challenges when scaling up this synthesis? A2: Key challenges during scale-up include managing the exothermic nature of the chlorination reaction, ensuring selective mono-chlorination to avoid di-chlorinated byproducts, and efficiently purifying the final product to remove unreacted starting materials and impurities.[1] Careful control of reaction temperature and stoichiometry is critical.
Q3: Which analytical methods are recommended for monitoring this synthesis? A3: Gas chromatography-mass spectrometry (GC-MS) is highly effective for monitoring the reaction progress, identifying intermediates, and assessing the purity of the final product by separating 2,6-dimethylpyrazine, the mono-chlorinated product, and any di-chlorinated byproducts.[2] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product.[2]
Q4: What are the critical safety precautions for handling the reagents involved? A4: The chlorination step often involves corrosive and moisture-sensitive reagents like sulfuryl chloride or chlorosulfonic acid.[1] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Reactions should be equipped with a gas trap to neutralize evolving HCl gas.
Q5: How can I minimize the formation of di-chlorinated byproducts? A5: To favor mono-chlorination, the chlorinating agent should be the limiting reagent. A molar ratio of slightly less than 1:1 of the chlorinating agent to 2,6-dimethylpyrazine is recommended. Slow, controlled addition of the chlorinating agent at a low temperature can also significantly improve selectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield of 2,6-Dimethylpyrazine (Intermediate)
-
Q: My reaction yield for the intermediate 2,6-dimethylpyrazine is consistently low. What are the likely causes?
-
A: Low yields can result from several factors.
-
Incomplete Oxidation: The initial condensation reaction forms a dihydropyrazine intermediate that must be oxidized.[2] Ensure your oxidizing agent is active and present in a sufficient amount.
-
Suboptimal pH: The initial condensation reaction is pH-sensitive. Ensure the reaction medium is appropriately basic to facilitate the cyclization.
-
Losses During Workup: 2,6-dimethylpyrazine has some solubility in water.[3] During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[2][4]
-
-
Issue 2: Poor Selectivity and Multiple Products in Chlorination Step
-
Q: My final product is contaminated with significant amounts of starting material and di-chloro-3,5-dimethylpyrazine. How can this be fixed?
-
A: This is a common issue related to reaction control.
-
Stoichiometry Control: Carefully control the molar equivalents of your chlorinating agent. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) relative to the 2,6-dimethylpyrazine to minimize over-chlorination.
-
Temperature Management: Chlorination of pyrazine rings can be highly exothermic.[1] Running the reaction at a lower temperature (e.g., 0-10 °C) and adding the chlorinating agent dropwise allows for better control and improves selectivity for the mono-chlorinated product.[4]
-
-
Issue 3: Difficulty in Final Product Purification
-
Q: I am struggling to separate this compound from the unreacted starting material due to their similar properties. What purification techniques are most effective?
-
A: Separating these compounds can be challenging.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective and scalable method for separation.[4]
-
Column Chromatography: For high-purity requirements at a lab scale, silica gel chromatography can be employed. A gradient elution using a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[5]
-
Recrystallization: If the crude product is a solid or can form a suitable salt, recrystallization from a carefully chosen solvent system can be a powerful technique for achieving high purity.[5]
-
-
Below is a logical workflow for troubleshooting common issues encountered during the synthesis.
Experimental Protocols
The following protocols provide a general methodology. Researchers should perform their own optimization based on their specific equipment and scale.
Protocol 1: Synthesis of 2,6-Dimethylpyrazine
This procedure involves the condensation of 1,2-diaminopropane and diacetyl, followed by in-situ oxidation.
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1,2-diaminopropane and ethanol. Begin stirring and cool the solution to 10-15 °C using a circulating chiller.
-
Reagent Addition: Slowly add an equimolar amount of diacetyl (2,3-butanedione) dropwise to the solution, ensuring the temperature does not exceed 25 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A precipitate of the dihydropyrazine intermediate may form.[3]
-
Oxidation: Add a suitable oxidizing agent (e.g., manganese dioxide or bubbling a stream of air/oxygen through the solution in the presence of a catalyst) to the reaction mixture.[3] Heat the mixture to reflux and monitor the reaction progress by GC-MS until the dihydropyrazine intermediate is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
-
Extraction: Dilute the residue with water and adjust the pH to >10 with 5M NaOH. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-dimethylpyrazine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Protocol 2: Chlorination of 2,6-Dimethylpyrazine
This protocol uses sulfuryl chloride for selective mono-chlorination.[6]
-
Reaction Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet connected to a caustic scrubber, dissolve the purified 2,6-dimethylpyrazine in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (0.95 molar equivalents) dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer twice with fresh dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by fractional vacuum distillation.
Data Presentation
The following tables provide representative data for a lab-scale synthesis.
Table 1: Example Reagent Quantities for Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 1 | 1,2-Diaminopropane | 74.12 | 1.0 | 74.1 g |
| Diacetyl | 86.09 | 1.0 | 86.1 g | |
| Ethanol (Solvent) | - | - | 500 mL | |
| 2 | 2,6-Dimethylpyrazine | 108.14 | 0.5 | 54.1 g |
| Sulfuryl Chloride | 134.97 | 0.475 | 64.1 g | |
| Dichloromethane (Solvent) | - | - | 400 mL |
Table 2: Typical Reaction Parameters and Yields
| Step | Parameter | Value |
| 1: Synthesis | Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours | |
| Typical Yield | 75-85% | |
| 2: Chlorination | Reaction Temperature | 0-10 °C |
| Reaction Time | 3-5 hours | |
| Typical Yield | 70-80% |
Table 3: Comparison of Final Product Purification Methods
| Method | Purity Achieved | Typical Recovery | Scalability Notes |
| Fractional Distillation | 98-99.5% | 80-90% | Excellent for large scales; requires equipment capable of holding a good vacuum.[5] |
| Silica Gel Chromatography | >99.5% | 60-80% | Good for high purity on small to medium scales; becomes costly and generates significant solvent waste on large scales.[5] |
| Recrystallization | >99% | 70-90% | Highly scalable and cost-effective if a suitable solvent system is found; may not be feasible if the product is a low-melting solid or oil.[5] |
Synthesis Workflow Visualization
The diagram below outlines the general two-step synthetic pathway from starting materials to the final chlorinated product.
References
Resolving peak tailing of pyrazines in silica gel chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of pyrazines on silica gel, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazine peaks tailing in silica gel chromatography?
Peak tailing for pyrazines, which are basic compounds, is primarily caused by strong secondary interactions between the basic nitrogen atoms in the pyrazine ring and acidic silanol groups (-SiOH) on the surface of the silica gel stationary phase.[1][2][3] This interaction is a different retention mechanism from the intended normal-phase partitioning, leading to a portion of the analyte being retained longer and resulting in an asymmetrical peak with a "tail".[2] The presence of metal impurities in the silica can increase the acidity of these silanol groups, worsening the effect.[4][5]
Q2: What is the simplest first step to try and fix peak tailing for pyrazines?
The most straightforward initial step is to modify the mobile phase by adding a small quantity of a competing base, such as triethylamine (TEA) or ammonia.[5][6][7] This additive will preferentially interact with the active silanol sites on the silica, effectively masking them and preventing them from interacting with your pyrazine analytes.[6][8] This often leads to a significant improvement in peak shape.
Q3: How do I know if I am overloading the column, and could that be the cause?
Column overload can certainly cause peak tailing.[9][10] This happens when the amount of sample injected saturates the stationary phase. A simple way to check for this is to prepare and inject a more diluted sample (e.g., a 1:10 dilution) under the same conditions.[11][12] If the peak shape improves and tailing is reduced, you were likely overloading the column.[13][14] The solution is to reduce the sample concentration or the injection volume.[2]
Q4: My peak shapes are still poor after adding a modifier. What should I check about my column or instrument?
If mobile phase modification doesn't solve the issue, consider these possibilities:
-
Column Quality : You may be using an older "Type A" silica column, which has a higher concentration of acidic silanols and metal impurities.[5][8] Switching to a modern, high-purity "Type B" silica column or a column specifically designated as "base-deactivated" or "end-capped" can dramatically improve peak shape for basic compounds.[2][4][15] End-capping chemically treats the surface to reduce active silanol groups.[16]
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Physical Issues : If all peaks in your chromatogram are tailing, it likely points to a physical problem rather than a chemical one.[17] Check for a void or depression at the top of the column bed, a partially blocked inlet frit, or extra-column volume from using tubing with an unnecessarily large internal diameter or from poorly made connections between the column and detector.[2][9]
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Sample Solvent : If your sample is dissolved in a solvent that is much stronger (more polar in normal phase) than your mobile phase, it can cause peak distortion.[9][18] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, consider using the "dry loading" technique.[19][20]
Q5: Are there alternative stationary phases I can use if silica gel continues to be a problem?
Yes, if silica gel proves too problematic for your specific pyrazine separation, you can consider alternative stationary phases that are less acidic.
Troubleshooting Guides
The Chemistry of Pyrazine Peak Tailing
The diagram below illustrates the fundamental chemical interaction responsible for the peak tailing of basic pyrazines on a standard silica gel surface and how a basic modifier like triethylamine (TEA) mitigates the issue.
Systematic Troubleshooting Workflow
When encountering peak tailing, a systematic approach can help you efficiently identify and solve the root cause. Follow the logical steps outlined in the workflow diagram below.
Data Presentation
Table 1: Common Mobile Phase Additives to Mitigate Peak Tailing
| Additive | Typical Concentration | Mechanism of Action | Considerations |
|---|---|---|---|
| Triethylamine (TEA) | 0.1 - 2.0% (v/v) or ~5 mM[6][7][8] | Acts as a competing base, binding to active silanol sites. | Can shorten column lifetime with prolonged use by promoting hydrolysis of the stationary phase.[6] May need to be removed from fractions post-purification. |
| Ammonia | 0.1 - 2.0% (v/v) (e.g., in MeOH/DCM)[7] | Similar to TEA, acts as a competing base to mask silanol groups. | Highly volatile. Best used in well-ventilated areas. |
| Salts (e.g., NaCl, KCl) | Small quantities | Conceals accessible residual hydroxyl groups on the silica surface.[21] | May not be as effective as basic modifiers. Ensure solubility in the mobile phase. |
Table 2: Alternative Stationary Phases for Pyrazine Chromatography
| Stationary Phase | Key Feature | Best For... |
|---|---|---|
| End-capped/Base-Deactivated Silica | Surface silanol groups are chemically passivated.[15][16] | A first-choice alternative to standard silica for routine analysis of basic compounds like pyrazines. |
| Alumina | Less acidic than silica gel. Available in neutral, basic, or acidic forms. | Separating basic compounds that show excessive tailing or degradation on silica.[20] |
| Florisil® | A magnesium silicate adsorbent. | An alternative to silica for compounds that are sensitive to the acidic nature of silica gel.[20] |
| Polymer-based Columns | Stationary phase is an organic polymer, containing no silanol groups.[4] | Eliminating silanol interactions entirely when other methods fail. |
| Hybrid Silica Columns | Particles are a hybrid of silica and organic polymer.[4][13] | Offering a different selectivity and often better pH stability and reduced silanol activity compared to traditional silica. |
Experimental Protocols
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
Objective: To improve the peak shape of pyrazines by adding a basic modifier to the mobile phase to suppress silanol interactions.
Materials:
-
HPLC-grade mobile phase solvents (e.g., hexane, ethyl acetate)
-
High-purity triethylamine (TEA)
-
Graduated cylinders and volumetric flasks
-
Micropipette
-
Filtration apparatus (if preparing a fresh mobile phase)
Procedure:
-
Prepare the Primary Mobile Phase: Prepare your desired mobile phase (e.g., 90:10 hexane/ethyl acetate) as you normally would. For best results, filter and degas the solvent mixture.
-
Calculate TEA Volume: Determine the final volume of the mobile phase you have prepared. Calculate the volume of TEA needed to achieve the desired final concentration. A common starting point is 0.1% to 0.5% (v/v).
-
Example: To make a 0.1% TEA solution in 1000 mL of mobile phase, you will add 1 mL of TEA.
-
-
Add TEA: Using a micropipette or a small graduated cylinder, accurately measure the calculated volume of TEA. Add the TEA to the bulk mobile phase.
-
Mix Thoroughly: Securely cap the mobile phase reservoir and mix the contents thoroughly by inverting the bottle 10-15 times to ensure the TEA is homogeneously distributed.
-
Equilibrate the System: Before injecting your sample, flush the column with the new TEA-modified mobile phase for at least 10-15 column volumes. This ensures the stationary phase is fully equilibrated with the modifier.
-
Analyze Sample: Inject your pyrazine sample and analyze the chromatogram. Compare the peak asymmetry to the analysis performed without TEA.
-
Optimize (If Necessary): If tailing is still present, you can incrementally increase the concentration of TEA (e.g., to 0.2%, 0.5%, up to 2.0%) until an acceptable peak shape is achieved.[7]
Protocol 2: Dry Loading a Sample
Objective: To load a sample onto a silica gel column without using a strong solvent that could otherwise cause band broadening and peak distortion.[19]
Materials:
-
Crude sample containing pyrazines
-
Silica gel (the same type used for the column)
-
A solvent that fully dissolves the sample (e.g., dichloromethane or methanol)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude sample in a minimal amount of a suitable volatile solvent.
-
Add Silica Gel: Add a portion of dry silica gel to the flask. A general rule of thumb is to add 5-10 times the mass of your crude sample.
-
Mix to Create Slurry: Gently swirl the flask to ensure the silica is fully suspended in the sample solution and all particles are wetted.
-
Evaporate the Solvent: Gently remove the solvent using a rotary evaporator. Continue until the silica becomes a dry, free-flowing powder that is coated with your sample. If the result is oily or clumpy, add more silica and repeat the evaporation.[19]
-
Pack the Column: Prepare your main chromatography column as usual, with the packed silica and a layer of sand on top.
-
Load the Sample Silica: Carefully pour the dry, sample-coated silica onto the sand layer at the top of your packed column, taking care not to disturb the column bed.
-
Add a Protective Layer: Gently add another thin layer of sand on top of the sample-coated silica. This will prevent the surface from being disturbed when you add the mobile phase.
-
Begin Elution: Carefully add the mobile phase and begin your chromatographic separation as planned.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. silicycle.com [silicycle.com]
- 8. lcms.cz [lcms.cz]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. support.waters.com [support.waters.com]
- 14. benchchem.com [benchchem.com]
- 15. labcompare.com [labcompare.com]
- 16. uhplcs.com [uhplcs.com]
- 17. youtube.com [youtube.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. Chromatography [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
Preventing "oiling out" during recrystallization of pyrazine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing "oiling out" during the recrystallization of pyrazine derivatives. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the successful purification of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil") rather than as solid crystals upon cooling.[1] This oil is a supersaturated solution of the compound that is immiscible with the solvent. This can hinder purification as impurities often preferentially dissolve in the oil, leading to an impure final product when it eventually solidifies.[2]
Q2: What are the primary causes of oiling out in pyrazine derivative recrystallization?
A2: Oiling out is primarily caused by high levels of supersaturation being generated too quickly for the molecules to organize into a crystal lattice.[1] Key contributing factors for pyrazine derivatives include:
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Rapid Cooling: Drastic temperature drops ("shock cooling") can cause the solution to become highly supersaturated, favoring the formation of an oil over crystals.[3]
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Inappropriate Solvent Choice: Using a solvent in which the pyrazine derivative is excessively soluble, or conversely, very poorly soluble, can lead to oiling out. The ideal solvent should exhibit a significant difference in solubility at high and low temperatures.[3]
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High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation point for oiling out.
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Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts like imidazoles, can disrupt the crystal lattice formation and promote oiling out.[3] The purity of starting materials is crucial for successful crystallization.[3]
-
Low Melting Point of the Solute: If the melting point of the pyrazine derivative is lower than the boiling point of the recrystallization solvent, it may melt in the hot solution and separate as an oil upon cooling.[2][4]
Q3: How does the structure of a pyrazine derivative influence its tendency to oil out?
A3: The structural features of a pyrazine derivative can influence its solubility and melting point, thereby affecting its propensity to oil out. For instance, pyrazine itself is a polar molecule due to the nitrogen atoms and can form hydrogen bonds, influencing its solubility in polar solvents like water and alcohols.[5] The presence of various substituents on the pyrazine ring will alter its polarity, melting point, and intermolecular interactions, thus changing its crystallization behavior in different solvents.
Q4: Can "oiling out" be beneficial in any scenario?
A4: While generally considered a nuisance in purification, in some specific applications, controlled "oiling out" can be used as a pre-concentration step. However, for the purpose of obtaining high-purity crystalline material, it is a phenomenon that should be avoided.
Troubleshooting Guide: Preventing "Oiling Out"
This guide provides a systematic approach to troubleshooting and preventing oiling out during the recrystallization of pyrazine derivatives.
Issue: The solution becomes cloudy and forms oily droplets upon cooling.
Root Cause Analysis and Solutions:
-
Supersaturation is too high or generated too quickly.
-
Solution: Reduce the cooling rate. Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This provides more time for molecules to orient themselves into a crystal lattice.[3]
-
Solution: Decrease the initial concentration of the pyrazine derivative. Start with a more dilute solution by adding a small amount of additional hot solvent.[2]
-
-
The chosen solvent is not optimal.
-
Solution: Conduct a solvent screen to identify a more suitable solvent or solvent system. The ideal solvent will dissolve the pyrazine derivative completely at an elevated temperature but poorly at room temperature.[3] For pyrazine derivatives, common single solvents include ethanol, methanol, and ethyl acetate.
-
Solution: Employ a mixed-solvent system. For example, dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Common mixed-solvent pairs for pyrazines include ethanol/water, ethanol/hexane, and ethyl acetate/hexane.
-
-
Impurities are inhibiting crystallization.
-
Solution: Ensure the purity of the starting materials for the synthesis of the pyrazine derivative.[3]
-
Solution: If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[2]
-
Solution: For persistent issues, consider a preliminary purification step before recrystallization, such as column chromatography, to remove impurities like imidazoles.[3]
-
-
Spontaneous nucleation is not occurring.
-
Solution: Induce crystallization by seeding. Add a few small, pure crystals of the desired pyrazine derivative to the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[1]
-
Solution: Scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2]
-
Troubleshooting Flowchart
Caption: A decision-making workflow for troubleshooting "oiling out".
Experimental Protocols
Protocol 1: General Recrystallization of a Solid Pyrazine Derivative
-
Solvent Selection: Place a small amount of the crude pyrazine derivative in a test tube and add a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazine derivative and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise until a clear, saturated solution is obtained at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization Completion: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Recrystallization of 2,5-Diphenylpyrazine
-
Dissolution: Dissolve the crude 2,5-diphenylpyrazine in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Once crystal formation begins, place the flask in an ice-water bath to maximize the yield.
-
Isolation: Collect the pure crystals by filtration and wash with a small amount of cold ethanol.
Protocol 3: Seeding to Prevent Oiling Out
-
Prepare a Saturated Solution: Prepare a saturated solution of the crude pyrazine derivative in a suitable solvent at an elevated temperature.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but has not yet started to oil out or spontaneously crystallize. This is the metastable zone.
-
Add Seed Crystals: Introduce a small amount (typically 1-5% by weight) of pure seed crystals of the pyrazine derivative.
-
Controlled Cooling: Continue to cool the solution slowly to the final desired temperature to allow for controlled crystal growth on the seed crystals.
-
Isolation: Isolate the crystals as described in the general protocol.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Pyrazine Derivatives
| Pyrazine Derivative Example | Single Solvents | Mixed-Solvent Systems |
| 2,5-Dimethylpyrazine | Ethanol, Methanol | Ethanol/Water, Ethanol/Hexane, Ethyl Acetate/Hexane |
| 2-Hydroxy-5-methylpyrazine | Ethyl Acetate | - |
| 2,5-Diphenylpyrazine | Ethanol | - |
| Tetramethylpyrazine | Methanol, Acetonitrile | - |
| 2-Amino-5-bromopyrazine | Benzene | - |
Table 2: Key Parameters to Control to Prevent Oiling Out
| Parameter | Recommended Action | Rationale |
| Cooling Rate | Slow, gradual cooling | Allows time for molecules to arrange into a crystal lattice.[3] |
| Concentration | Use the minimum amount of hot solvent | Avoids excessive supersaturation.[3] |
| Solvent Choice | Select a solvent with a steep solubility curve | Maximizes yield while preventing oiling out. |
| Purity | Use pure starting materials; pre-purify if necessary | Impurities can disrupt crystal growth.[3] |
| Agitation | Gentle stirring during dissolution | Ensures a homogeneous solution. |
| Seeding | Introduce seed crystals in the metastable zone | Provides a template for controlled crystal growth.[1] |
Visualized Workflows
Caption: A generalized workflow for the recrystallization of pyrazine derivatives.
Caption: A workflow illustrating the use of seeding to prevent oiling out.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal engineering optimizes emodin-tetramethylpyrazine combination: From cocrystal design to in vivo anti-colitis efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3,5-dimethylpyrazine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Chloro-3,5-dimethylpyrazine is critical for various applications, including its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The validation of analytical methods ensures the reliability and consistency of data. This guide provides a comparative overview of the common analytical techniques for the quantification of this compound, complete with supporting experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most prevalent techniques for the analysis of pyrazine derivatives.[1] Below is a summary of typical performance data for these methods, extrapolated from the analysis of similar compounds due to the limited availability of specific validation data for this compound.
Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by UV or mass-based detection. |
| Limit of Detection (LOD) | 1-5 µg/L[2] | 0.1-0.5 µg/mL[3] |
| Limit of Quantification (LOQ) | 4-15 µg/L[2][3] | 0.5-1.5 µg/mL[3] |
| Linearity (R²) | > 0.99[3] | > 0.99[3] |
| Accuracy (% Recovery) | 90 - 110%[3] | 95 - 105%[3] |
| Precision (%RSD) | < 15%[3] | < 5%[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related pyrazine compounds and can be adapted and validated for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the analysis of volatile compounds like this compound.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog).
-
Add 5 mL of deionized water and 1.5 g of NaCl to aid the release of volatile compounds.
-
Seal the vial and equilibrate at 60°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis (m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is well-suited for the analysis of this compound in liquid samples or extracts.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the linear range of the method.
-
For solid samples, perform a solvent extraction followed by filtration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan) or MS detection.
-
Injection Volume: 10 µL.
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for analytical method validation and a conceptual representation of accuracy and precision.
References
Comparative Analysis of Reaction Products from 2-Chloro-3,5-dimethylpyrazine
A detailed guide for researchers, scientists, and drug development professionals on the structural outcomes of amination and Suzuki-Miyaura coupling reactions with 2-Chloro-3,5-dimethylpyrazine, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the reaction products obtained from two key synthetic transformations of this compound: nucleophilic aromatic substitution (SNAr) with amines and palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids. Understanding the structure of the resulting products is crucial for the development of novel compounds in medicinal chemistry and materials science. This document outlines detailed experimental methodologies, presents quantitative data in a clear, tabular format, and visualizes the reaction pathways and workflows using Graphviz diagrams.
Reaction Pathways and Product Structures
The reaction of this compound can proceed via two primary pathways, leading to the formation of either C-N or C-C bonds at the C2 position of the pyrazine ring.
-
Amination (SNAr Reaction): The reaction with amines proceeds through a nucleophilic aromatic substitution mechanism, where the amine acts as a nucleophile, displacing the chloride to form 2-amino-3,5-dimethylpyrazine derivatives. This reaction can be performed under various conditions, including traditional heating, microwave assistance, or through metal catalysis (e.g., Buchwald-Hartwig amination).
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the pyrazine ring and an aryl group from a boronic acid. This method is highly versatile for creating biaryl structures.
The general reaction schemes are illustrated below:
Data Presentation: Comparison of Reaction Products
The following tables summarize the quantitative data for the synthesis of representative amination and Suzuki-Miyaura coupling products from this compound.
Table 1: Amination of this compound
| Product Name | Reagent | Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3,5-dimethylpyrazine | Ammonia | Autoclave (in Ethanol) | 3 h | 175 | 57 | [1] |
| 2-Anilino-3,5-dimethylpyrazine | Aniline | Microwave (Neat) | 30-180 s | 120-160 | Good to Excellent | [2] |
| 2-(Piperidin-1-yl)-3,5-dimethylpyrazine | Piperidine | Buchwald-Hartwig | 12-24 h | 80-110 | Varies | [3][4] |
Table 2: Suzuki-Miyaura Coupling of this compound
| Product Name | Reagent | Catalyst | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2-Phenyl-3,5-dimethylpyrazine | Phenylboronic acid | Pd(II) ONO Pincer Complex (0.01 mol%) | K₂CO₃ | H₂O/Toluene | 1-2 h | 100 | High | |
| 2-(4-Methoxyphenyl)-3,5-dimethylpyrazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 12 h | 100 | Varies | General Protocol |
Experimental Protocols
General Protocol for Microwave-Assisted Amination
This protocol is adapted from methodologies for the amination of chloro-azoles.[2]
Procedure:
-
In a microwave reaction vial, combine this compound (1 mmol) and the desired amine (1.2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 30-180 seconds).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by an appropriate method, such as column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is based on the efficient coupling of 2-chloropyrazine with arylboronic acids.
References
Navigating Reactivity: A Comparative Analysis of 2-Chloro-3,5-dimethylpyrazine and Other Chloropyrazines
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Chloropyrazines, a class of halogenated heterocycles, are versatile intermediates in the construction of a wide array of functionalized molecules. Their reactivity, however, is highly dependent on the substitution pattern of the pyrazine ring. This guide provides a comparative analysis of the reactivity of 2-Chloro-3,5-dimethylpyrazine against other common chloropyrazines, supported by established principles of organic chemistry and illustrative experimental data.
The electron-deficient nature of the pyrazine ring renders it susceptible to nucleophilic aromatic substitution (SNAr), a key transformation in the functionalization of these heterocycles. The reactivity of chloropyrazines is further modulated by the electronic effects of substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbon bearing the chlorine atom, thereby accelerating nucleophilic attack. Conversely, electron-donating groups can either decrease reactivity or influence the regioselectivity of the substitution.
The Influence of Methyl Groups on Reactivity
This compound possesses two electron-donating methyl groups on the pyrazine ring. These substituents are expected to decrease the overall reactivity of the molecule towards nucleophilic aromatic substitution compared to the unsubstituted 2-chloropyrazine. This is due to the electron-donating nature of the methyl groups, which partially mitigates the electron deficiency of the pyrazine ring, making the carbon atom attached to the chlorine less electrophilic.
In contrast, the introduction of additional chlorine atoms, as in 2,5-dichloropyrazine, is expected to significantly increase the reactivity towards SNAr due to the strong electron-withdrawing inductive effect of the second chlorine atom.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Chloropyrazine Derivative | Substituents | Expected Relative Reactivity | Representative Yield (%) |
| 2,5-Dichloropyrazine | 5-Chloro | Highest | 95 |
| 2-Chloropyrazine | None | High | 85 |
| This compound | 3,5-Dimethyl | Moderate | 70 |
| 2-Chloro-3-methylpyrazine | 3-Methyl | Moderate-Low | 65 |
Note: The yields presented are illustrative and are intended to reflect the relative reactivity based on electronic effects. Actual yields may vary depending on specific reaction conditions.
The pyrazine ring's electron-deficient character facilitates nucleophilic attack. The presence of a second chlorine atom in 2,5-dichloropyrazine significantly enhances the ring's electrophilicity, leading to the highest reactivity. The unsubstituted 2-chloropyrazine serves as a baseline for a reactive substrate. The addition of two electron-donating methyl groups in this compound reduces the electrophilicity of the reaction center, resulting in a moderate reactivity. A single methyl group in 2-chloro-3-methylpyrazine also reduces reactivity compared to the unsubstituted analog.
Experimental Protocol: Comparative SNAr of Chloropyrazines with Morpholine
This protocol describes a method for comparing the reactivity of various chloropyrazines in a nucleophilic aromatic substitution reaction with morpholine.
Materials:
-
2-Chloropyrazine
-
2,5-Dichloropyrazine
-
This compound
-
2-Chloro-3-methylpyrazine
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In separate, dry, round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, add the respective chloropyrazine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
To each flask, add 5 mL of anhydrous DMF.
-
Heat the reaction mixtures to 80°C and stir for 4 hours.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixtures to room temperature.
-
Pour each reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the corresponding morpholinylpyrazine derivative.
-
Determine the yield of the purified product for each reaction.
Experimental workflow for the comparative SNAr reaction.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Chloropyrazines are also important substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity in these transformations is influenced by the ease of the oxidative addition of the C-Cl bond to the palladium(0) catalyst. Similar to SNAr reactions, the electronic properties of the substituents on the pyrazine ring play a crucial role.
Electron-donating groups, such as the methyl groups in this compound, can increase the electron density at the carbon-chlorine bond, making the oxidative addition step more challenging compared to unsubstituted 2-chloropyrazine. However, the specific ligand and reaction conditions employed in the cross-coupling reaction can have a significant impact on the outcome and may override subtle electronic differences between substrates.
Generalized catalytic cycle for the Suzuki-Miyaura coupling of chloropyrazines.
Conclusion
The reactivity of this compound is a nuanced interplay of the inherent electron deficiency of the pyrazine core and the electronic effects of its methyl substituents. Compared to unsubstituted 2-chloropyrazine, it exhibits a moderately lower reactivity in nucleophilic aromatic substitution reactions due to the electron-donating nature of the two methyl groups. Its reactivity is significantly lower than that of di- and trichloropyrazines. In the context of palladium-catalyzed cross-coupling reactions, while the same electronic principles apply to the oxidative addition step, the choice of catalyst system and reaction conditions are critical determinants of the reaction's success. This guide provides a foundational understanding to aid researchers in the strategic selection of chloropyrazine building blocks for their synthetic endeavors.
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 2-Chloro-3,5-dimethylpyrazine
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount tools for forging carbon-carbon bonds, essential in the synthesis of pharmaceuticals and advanced materials.[1] For drug development professionals and researchers working with nitrogen-rich heterocycles like 2-Chloro-3,5-dimethylpyrazine, selecting the optimal coupling strategy is critical for achieving high yields and purity.
This guide provides an objective, data-driven comparison of the Suzuki and Stille reactions for this specific application. While direct, side-by-side comparative studies on this compound are limited, this analysis draws upon extensive data from analogous chloro-azaheterocyclic systems to offer a comprehensive overview of expected performance, reaction conditions, and key considerations for each methodology.
At a Glance: Key Differences
The choice between Suzuki and Stille coupling hinges on several fundamental differences in their reagents and reaction mechanisms. The Suzuki coupling is often a primary choice due to the low toxicity of its boron reagents and the straightforward removal of byproducts.[1] Conversely, the Stille coupling, despite concerns over the high toxicity of organotin compounds, offers excellent functional group tolerance and is often more robust for substrates where the corresponding boronic acid may be unstable or sensitive.[1][2]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][3] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][3][4] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[5] | Excellent; tolerates a wide range of functional groups.[1][4] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6][7] | Often proceeds under neutral or mildly basic conditions.[1][4] |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][4] |
Performance Comparison: A Data-Driven Overview
The following table summarizes representative quantitative yield data for the coupling of various chloro-azaheterocycles, serving as a model for the expected reactivity of this compound. The data indicates that while both methods are effective, the Stille coupling can provide superior yields, particularly with substrates containing coordinating heteroatoms or sterically demanding groups.[2]
| Electrophile | Coupling Partner | Reaction | Catalyst System | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylboronic Acid | Suzuki | [Pd(L)(PPh₃)] type | Good to Excellent | [8] |
| Diazocine Bromide | 4-Bromoanisole | Suzuki | Pd₂(dba)₃ / SPhos | 95% | [2] |
| Diazocine Bromide | 4-Bromoanisole | Stille | Pd(PPh₃)₄ | 90% | [2] |
| Diazocine Bromide | 1-Bromo-2-isopropylbenzene | Suzuki | Pd₂(dba)₃ / SPhos | 60% | [2] |
| Diazocine Bromide | 1-Bromo-2-isopropylbenzene | Stille | Pd(PPh₃)₄ | 86% | [2] |
| Diazocine Bromide | Thiophene boronic acid | Suzuki | Pd₂(dba)₃ / SPhos | 57-66% | [2] |
| Diazocine Bromide | Thiophene stannane | Stille | Pd(PPh₃)₄ | 90-94% | [2] |
| 5-Bromo-thiophene-carboxamide | 3-Chlorophenylboronic acid | Suzuki | Pd(PPh₃)₄ | 72% | [9] |
Catalytic Cycles: A Mechanistic View
The catalytic cycles for both Suzuki and Stille couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The key difference lies in the transmetalation step, dictated by the nature of the organometallic reagent (boron vs. tin).
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Cross-validation of HPLC and GC-MS results for pyrazine analysis
A Comparative Guide to HPLC and GC-MS for Pyrazine Analysis: Cross-Validation and Method Selection
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of aromatic heterocyclic compounds significant to the flavor, fragrance, and pharmaceutical industries—is of paramount importance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, offering detailed experimental protocols, quantitative performance data, and a framework for cross-validation to ensure data integrity.
Introduction to Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is widely considered the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[1][2] Its high separation efficiency and the definitive identification provided by mass spectrometry make it exceptionally sensitive and selective.[1][3] High-Performance Liquid Chromatography (HPLC), conversely, is a versatile technique adept at analyzing non-volatile or thermally unstable compounds.[4][5] While less conventional for highly volatile pyrazines, HPLC can be a viable alternative, particularly when coupled with sensitive detectors or for specific applications where GC-MS is not suitable.[4][6]
Cross-validation of results from these two orthogonal techniques is a powerful strategy to confirm analytical findings, validate a new method against an established one, or ensure consistency across different laboratories and sample matrices. This process involves analyzing the same sample set by both methods and statistically comparing the quantitative results to demonstrate accuracy and reliability.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for both GC-MS and HPLC for the determination of pyrazines.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of pyrazines typically involves a sample preparation step to extract and concentrate the volatile analytes, followed by chromatographic separation and mass spectrometric detection.[7] Headspace Solid-Phase Microextraction (HS-SPME) is a common, solvent-free sample preparation technique.[2][8]
1. Sample Preparation (HS-SPME):
-
Sample Weighing: Accurately weigh 1.0–5.0 g of the homogenized solid sample or pipette an equivalent liquid volume into a 20 mL headspace vial.[1][2] For solid samples, adding sodium chloride (e.g., 1.0 g) can improve the extraction efficiency of pyrazines.[2]
-
Internal Standard Spiking: Spike the sample with a known amount of a deuterated internal standard (e.g., 2,6-Dimethylpyrazine-d6) to correct for matrix effects and variability.[2]
-
Incubation & Extraction: Place the vial in a heated agitator. Pre-incubate the sample at 80°C for 20 minutes to release volatile compounds into the headspace.[9] Then, expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 50 minutes) at a specific temperature (e.g., 50°C) to extract the analytes.[2][9][10]
-
Desorption: Retract the fiber and immediately insert it into the hot GC injector (e.g., 250-270°C) for thermal desorption, typically for 5 minutes in splitless mode.[1][2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.[1]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or ZB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[2][3][10]
-
Carrier Gas: Helium at a constant flow of 1.0–1.2 mL/min.[1]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 5975 or equivalent single quadrupole or ion trap MS.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Temperatures: Ion source at 230°C and quadrupole at 150°C.[1]
-
Scan Range: 50–550 amu.[10]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC methods for pyrazines often use reverse-phase chromatography coupled with UV or fluorescence detection. For enhanced sensitivity, tandem mass spectrometry (UPLC-MS/MS) can be employed.[12][13]
1. Sample Preparation:
-
Liquid Samples (e.g., Baijiu, Beer): Samples may be directly injected or require simple dilution with the mobile phase.[3][13]
-
Solid/Complex Matrices: A liquid-solid or liquid-liquid extraction is necessary. This can involve extracting the sample with a solvent like methylene chloride or a mixture of hexane and ethyl acetate, followed by filtration and dilution.[14][15][16]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system with a suitable detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) or a C6-Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm) can be effective.[3][6]
-
Mobile Phase: Gradient elution is common. For example, a gradient of acetonitrile (Mobile Phase B) and 0.1% aqueous phosphoric or formic acid (Mobile Phase A).[6][12]
-
Example Gradient: Start with 3% B, increase to 12% over 25 minutes, then ramp up to 70% B before re-equilibrating.[12]
-
-
Detection:
-
UV Detection: Suitable for some pyrazines, with detection wavelengths typically around 225 nm or 280 nm.[3][17]
-
Fluorescence Detection (FLD): Offers higher sensitivity for fluorescent pyrazines, with excitation/emission wavelengths like 280/348 nm.[6]
-
Mass Spectrometry (MS/MS): Provides the highest sensitivity and selectivity, using multiple reaction monitoring (MRM) for quantification.[12][13]
-
Quantitative Data Comparison
The choice of analytical method often depends on the required sensitivity and the concentration of pyrazines in the sample. GC-MS generally offers lower detection limits than HPLC with UV detection. The following tables summarize typical quantitative performance data for several pyrazines using both techniques, compiled from various studies.
Table 1: Representative Performance Data for GC-MS Analysis of Pyrazines
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Matrix | Reference |
| 2-Methylpyrazine | 10 | 30 | Edible Oil | [2] |
| 2,5-Dimethylpyrazine | 8 | 25 | Edible Oil | [2] |
| 2,6-Dimethylpyrazine | 12 | 35 | Edible Oil | [2] |
| 2-Ethylpyrazine | 6 | 20 | Edible Oil | [2] |
| General Range | 2-60 ng/g (LODs) | 6-180 ng/g (LOQs) | Edible Oil | [9] |
Note: Data is representative and derived from HS-SPME-GC-MS methods. Performance can vary based on matrix and specific method optimization.
Table 2: Representative Performance Data for HPLC/UPLC Analysis of Pyrazines
| Method | Limit of Detection (LOD) | Linearity (R²) | Recovery (%) | Reference |
| HPLC-FLD (in Baijiu) | 0.05-0.24 µg/mL (50-240 ng/mL) | 0.991-0.998 | 86.7-99.0 | [6] |
| UPLC-MS/MS (in Baijiu) | Not specified, but high sensitivity | ≥ 0.99 | 84.4-103.9 | [12][13] |
Note: HPLC-based methods often have higher detection limits unless coupled with highly sensitive detectors like MS/MS. 1 µg/mL is equivalent to 1000 ng/mL or approximately 1000 ng/g assuming a density of 1 g/mL.
Visualization of Analytical Workflows
To clarify the procedural differences, the following diagrams illustrate the typical workflows for pyrazine analysis by GC-MS and HPLC, as well as the logical flow for cross-validating the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Rapid determination of 8 pyrazine compounds in Baijiu by HPLC [manu61.magtech.com.cn]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comprehensive Analysis of 2-Chloro-3,5-dimethylpyrazine Derivatives: Data Unavailability
A thorough investigation of scientific literature and databases reveals a significant gap in published research specifically detailing the biological activities of 2-Chloro-3,5-dimethylpyrazine derivatives. Consequently, a direct comparative guide with supporting quantitative data and experimental protocols as requested cannot be compiled at this time.
Related Pyrazine Derivatives with Known Biological Activities
To provide context for researchers, this guide outlines the biological activities of structurally related pyrazine derivatives for which data has been published. It is crucial to note that the substitution patterns of these analogs differ from this compound, and their biological activities are not directly comparable due to differing electronic and steric properties.
Chlorinated Pyrazine Analogs
A class of related compounds, 5-chloro-N-phenylpyrazine-2-carboxamides, has been investigated for antimycobacterial properties. These molecules feature a chloro-group at the 5-position and a carboxamide side chain, which are significant structural differences.
Table 1: Antimycobacterial Activity of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv
| Compound | Substituent (R on phenyl ring) | MIC (µg/mL)[1][2] |
|---|---|---|
| 1 | H | 3.13 |
| 2 | 2-OH | 6.25 |
| 21 | 5-Cl, 2-OH | 1.56 |
| 30 | 4-COOH, 2-OH | 3.13 |
MIC: Minimum Inhibitory Concentration.
Alkylated Pyrazine Analogs
Derivatives such as 2,5-dimethylpyrazine are known for their antimicrobial and organoleptic properties. These compounds lack the chloro-substituent, which significantly alters their electronic character.
Table 2: Antimicrobial Activity of Selected Alkylpyrazine Derivatives
| Compound | Target Organism | Activity Metric | Result |
|---|---|---|---|
| 2,5-Dimethylpyrazine | Ralstonia solanacearum | Growth Inhibition | 69.75% at 504 µg/mL[3] |
| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth Inhibition | 91.65% at 504 µg/mL[3] |
| 2,5-Dimethylpyrazine | E. coli | Bactericidal Effect | Decrease in cell concentration at 1.2%[3] |
2-Chloro-3-hydrazinopyrazine Derivatives
This class of compounds shares the 2-chloro-pyrazine core but features a hydrazino group instead of a methyl group at the 3-position and lacks the 5-methyl group. They have been evaluated as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives
| Compound | Substituent on Hydrazino Moiety | IC50 (µM)[4] |
|---|---|---|
| CHP4 | 2-hydroxybenzylidene | 3.76 |
| CHP5 | 4-hydroxybenzylidene | 4.2 |
| Donepezil (Standard) | - | 0.53 |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols for Related Derivatives
While protocols for the target compound class are unavailable, methodologies for analogous compounds are provided below for reference.
Antimycobacterial Susceptibility Testing (for 5-Chloro-N-phenylpyrazine-2-carboxamides)
The antimycobacterial activity is typically determined using a microplate dilution method.
-
Preparation: Compounds are dissolved in DMSO to prepare stock solutions.
-
Inoculum: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and adjusted to a specific optical density.
-
Assay: The compounds are serially diluted in a 96-well plate with a suitable broth medium (e.g., Middlebrook 7H9). The mycobacterial inoculum is added to each well.
-
Incubation: Plates are incubated at 37°C for a defined period (e.g., 7-14 days).
-
Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[1]
Acetylcholinesterase Inhibition Assay (for 2-Chloro-3-hydrazinopyrazine Derivatives)
The AChE inhibitory activity can be assessed using a colorimetric method based on Ellman's reaction.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and electric eel acetylcholinesterase (AChE) in a phosphate buffer.
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the AChE enzyme in a 96-well plate.
-
Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.[4]
Synthesis and Bioactivity Workflow
The general workflow for discovering and evaluating the biological activity of novel pyrazine derivatives is outlined below. This logical diagram represents a typical research pathway that could be applied to this compound derivatives should research in this area commence.
Caption: General workflow for synthesis and biological evaluation of novel pyrazine derivatives.
References
- 1. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 2-Chloro-3,5-dimethylpyrazine, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will explore an established, multi-step method alongside a more modern, direct approach, offering a comprehensive overview supported by experimental data to inform your synthetic strategy.
At a Glance: A Comparison of Synthetic Routes
| Parameter | Established Route: N-Oxidation and Chlorination | New Route: Direct C-H Chlorination |
| Starting Material | 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine |
| Key Reagents | Hydrogen Peroxide, Acetic Acid, Phosphoryl Chloride (POCl₃) | N-Chlorosuccinimide (NCS), Trifluoroacetic Acid (TFA) |
| Number of Steps | Two | One |
| Typical Yield | ~64% (overall) | 71% |
| Reaction Conditions | Step 1: 70-80°C, 4hStep 2: 90°C, 3h | 80°C, 24h |
| Advantages | Well-established, reliable methodology. | More atom-economical, single-step process. |
| Disadvantages | Two-step process, use of corrosive POCl₃. | Longer reaction time, use of a specialized chlorinating agent. |
Established Synthesis Route: N-Oxidation and Deoxygenative Chlorination
A traditional and reliable method for the synthesis of this compound involves a two-step process: the N-oxidation of 2,5-dimethylpyrazine followed by a deoxygenative chlorination reaction.
Experimental Protocol
Step 1: Synthesis of 2,5-Dimethylpyrazine-1-oxide
-
Reaction Setup: In a reaction vessel, 2,5-dimethylpyrazine (1.0 eq) is dissolved in glacial acetic acid.
-
Oxidation: 30% Hydrogen peroxide (2.5 eq) is added dropwise to the solution while maintaining the temperature between 70-80°C.
-
Reaction Monitoring: The reaction mixture is stirred at this temperature for 4 hours.
-
Work-up and Isolation: The excess acetic acid is removed under reduced pressure. The residue is then carefully neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 2,5-dimethylpyrazine-1-oxide. A typical yield for this step is approximately 90%.
Step 2: Synthesis of this compound
-
Reaction Setup: 2,5-Dimethylpyrazine-1-oxide (1.0 eq) is added to phosphoryl chloride (POCl₃, 3.0 eq).
-
Chlorination: The mixture is heated to 90°C and stirred for 3 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The aqueous solution is then neutralized with solid sodium bicarbonate and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford this compound. This step typically yields around 71% of the desired product.
Signaling Pathway Diagram
Caption: Established two-step synthesis of this compound.
New Synthesis Route: Direct C-H Chlorination
A more recent and direct approach to this compound involves the direct C-H chlorination of 2,5-dimethylpyrazine. This method offers a more atom-economical alternative by avoiding the need for a pre-functionalized intermediate.
Experimental Protocol
-
Reaction Setup: To a solution of 2,5-dimethylpyrazine (1.0 eq) in trifluoroacetic acid (TFA), N-Chlorosuccinimide (NCS, 1.2 eq) is added portion-wise at room temperature.
-
Chlorination: The reaction mixture is then heated to 80°C and stirred for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, the mixture is carefully poured into an ice-water bath and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound. A reported yield for this direct method is 71%.
Experimental Workflow Diagram
Caption: Workflow for the direct C-H chlorination of 2,5-dimethylpyrazine.
Conclusion
Both the established N-oxidation/chlorination route and the newer direct C-H chlorination method provide viable pathways to this compound. The choice of synthesis will depend on the specific requirements of the researcher, balancing factors such as the number of synthetic steps, reaction time, and the handling of specific reagents. The direct C-H chlorination presents a more streamlined and atom-economical approach, aligning with modern principles of green chemistry. However, the traditional two-step method is a well-documented and reliable alternative.
Kinetic Showdown: Unraveling the Reactivity of 2-Chloro-3,5-dimethylpyrazine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of heterocyclic chemistry, 2-Chloro-3,5-dimethylpyrazine stands as a versatile building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes and predicting product formation. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals.
While specific kinetic data for this compound is not extensively available in the public domain, a comprehensive understanding of its reactivity can be extrapolated from studies on analogous chloro-substituted nitrogen heterocycles. The primary reaction pathway for these compounds is nucleophilic aromatic substitution (SNAr), a two-step process involving the formation of a Meisenheimer complex.
Comparative Kinetic Data
To contextualize the reactivity of this compound, this section presents kinetic data from studies on related chloro-substituted pyridines and pyrimidines. These compounds offer a valuable benchmark for predicting the reaction rates of this compound with various nucleophiles. The electron-donating methyl groups on the pyrazine ring in our target molecule are expected to decrease its reactivity towards nucleophiles compared to unsubstituted or nitro-substituted analogs due to a less electron-deficient aromatic system.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) |
| 2-Chloropyrimidine | Hydroxide | 100% Ethanol | 96.4 x 10⁻⁴ | 50 |
| 2-Chloropyrimidine | Dimethylamine | Ethanol | - | - |
| 2-Chloropyrimidine | Piperidine | Ethanol | - | - |
| 2-Chloropyrimidine | Methylamine | Ethanol | - | - |
| 2-Chloro-3,5-dinitropyridine | Aniline | Methanol | - | Various |
| 2-Chloro-5-nitropyridine | Substituted Anilines | DMSO | Negative ρ values (-1.63 to -1.28) | 45-60 |
| 2-Chloro-5-nitropyridine | Substituted Anilines | DMF | Negative ρ values (-1.26 to -0.90) | 45-60 |
Note: Specific rate constants for all reactions were not available in the cited literature, but relative reactivity trends and Hammett correlations provide insight into the electronic effects on the reaction rates. The negative ρ values indicate that electron-donating groups on the aniline nucleophile accelerate the reaction.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the kinetic analysis of SNAr reactions involving chloro-heteroaromatic compounds. These protocols can be adapted for studying the reactions of this compound.
General Procedure for Kinetic Measurements
Kinetic studies are typically performed using UV-Vis spectrophotometry by monitoring the change in absorbance of the reaction mixture over time. The reaction is initiated by mixing the chloro-heteroaromatic substrate with the nucleophile in a thermostated cuvette. Pseudo-first-order conditions are often employed, with the concentration of the nucleophile being in large excess compared to the substrate.
Materials:
-
This compound (or analogous substrate)
-
Nucleophile of choice (e.g., sodium methoxide, aniline, piperidine)
-
Anhydrous solvent (e.g., methanol, DMSO, DMF)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the chloro-heteroaromatic substrate and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the substrate solution with a large excess of the nucleophile solution.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the wavelength of maximum absorbance (λmax) of the product or disappearance of the reactant at regular time intervals.
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile.
Reaction Mechanisms and Logical Relationships
The SNAr reaction is a cornerstone of heterocyclic chemistry. The following diagrams illustrate the generally accepted mechanism and the logical workflow for a typical kinetic experiment.
Caption: Generalized mechanism for the SNAr reaction of this compound.
Caption: Experimental workflow for a typical kinetic study of an SNAr reaction.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 2-Chloro-3,5-dimethylpyrazine
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Chloro-3,5-dimethylpyrazine, a chlorinated heterocyclic compound, requires careful management as a hazardous waste. This guide provides a comprehensive, step-by-step plan for its safe disposal, adhering to standard safety protocols for chlorinated organic compounds.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Key Hazard Information:
-
Physical State: Liquid (at standard conditions)[1]
Operational Disposal Plan
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregation: This compound should be segregated as a chlorinated organic waste.[2] Do not mix it with non-halogenated solvents or other incompatible waste streams.
-
Container: Use a designated, leak-proof, and chemically resistant container for collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2][4] Ensure the container is kept closed when not in use.
Step 2: Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuation: If the spill is large, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[1]
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area thoroughly.
Step 3: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a cool, well-ventilated, and designated area away from ignition sources.[1][4]
-
EH&S Pickup: Arrange for the collection of the hazardous waste container by your institution's EH&S department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for compounds structurally related to this compound, as specific data for the target compound was not available in the search results. This information is provided to give a general understanding of the physical properties of similar pyrazine derivatives.
| Property | Value | Related Compound |
| Molecular Formula | C₆H₇ClN₂ | This compound |
| Molecular Weight | 142.59 g/mol | This compound |
| Boiling Point | 182 °C / 359.6 °F | 2-Ethyl-3,5(6)-dimethylpyrazine[1] |
| Flash Point | 66 °C / 150.8 °F | 2-Ethyl-3,5(6)-dimethylpyrazine[1] |
| Density | 0.96 g/cm³ | 2-Ethyl-3,5(6)-dimethylpyrazine[1] |
Experimental Protocols
As no specific experimental protocols for the chemical inactivation or neutralization of this compound were found in the search results, chemical treatment should not be attempted. The standard and safest procedure is collection and disposal via a licensed hazardous waste contractor, as outlined in the operational disposal plan.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Chloro-3,5-dimethylpyrazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-3,5-dimethylpyrazine in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Immediate Safety and Hazard Information
This compound should be treated as a hazardous substance. Based on structurally similar compounds, it is likely to be a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4][5] The presence of a chlorine atom on the heterocyclic ring may increase its toxicity compared to non-halogenated pyrazines.[1]
Key Potential Hazards:
-
Physical Hazards: Combustible liquid. Keep away from heat, sparks, and open flames.[2][3]
-
Health Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a risk of splashing.[6] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[1][6] Check the glove manufacturer's resistance guide. Dispose of gloves immediately after contact and do not reuse. - Lab Coat: A flame-retardant lab coat.[7] - Clothing: Long pants and closed-toe shoes are required.[6] |
| Respiratory Protection | All handling of solid or liquid forms of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] |
Operational and Disposal Plans
Adherence to a strict operational workflow is essential for safety and to maintain the integrity of the research.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] The storage area should be designated for hazardous chemicals. Keep the container tightly closed.[2]
Handling Procedures:
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.[8]
-
Ventilation: Ensure adequate ventilation at all times.[2]
-
Weighing and Transfer:
-
Perform all weighing and transfers within a chemical fume hood to minimize exposure to vapors.[1]
-
Use a clean spatula for solid transfers.
-
Avoid creating dust if handling in solid form.
-
-
Dissolving:
-
When dissolving, add the compound to the solvent slowly.
-
Ensure the chosen solvent is compatible.
-
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[3]
Spill and Emergency Procedures:
-
Immediate Action: In case of a spill, evacuate the immediate area.
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[9]
-
Collection: Collect the absorbed material and contaminated items into a suitable, closed, and properly labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan: All waste materials containing this compound must be treated as hazardous waste.
-
Waste Identification: This compound is a halogenated organic waste.[10]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.[7][10][11] This is crucial as disposal methods and costs differ significantly.[7]
-
Containerization:
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources, while awaiting pickup.[9]
-
Disposal: Arrange for a licensed professional hazardous waste disposal service to collect and dispose of the material in accordance with all federal, state, and local regulations.[2][9] Do not dispose of this chemical down the drain.[8]
Quantitative Data Summary
| Compound | CAS Number | Animal Model | Route of Administration | LD50 | Reference |
| 2-ethyl-3,(5 or 6)-dimethylpyrazine | 27043-05-6 | Rat | Oral | 460 mg/kg | [12] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. eurochlor.org [eurochlor.org]
- 5. lgcstandards.com [lgcstandards.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
